Slotoxin
Description
Structure
2D Structure
Properties
Molecular Formula |
C177H281N47O50S7 |
|---|---|
Molecular Weight |
4092 g/mol |
IUPAC Name |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C177H281N47O50S7/c1-17-92(10)141(222-159(256)116(71-99-42-22-19-23-43-99)207-169(266)136(184)96(14)226)173(270)210-120(76-135(238)239)160(257)219-138(89(4)5)171(268)209-119(75-134(236)237)157(254)216-127(87-280)167(264)223-142(97(15)227)174(271)220-139(90(6)7)172(269)211-121(81-225)161(258)199-109(49-29-35-64-181)151(248)202-112(58-59-132(232)233)154(251)215-125(85-278)166(263)206-117(73-101-77-188-104-45-25-24-44-103(101)104)155(252)194-95(13)175(272)224-68-39-53-128(224)168(265)217-126(86-279)164(261)200-108(48-28-34-63-180)148(245)193-93(11)143(240)192-94(12)144(241)204-114(70-98-40-20-18-21-41-98)147(244)191-80-131(231)218-137(88(2)3)170(267)208-118(74-133(234)235)156(253)197-105(52-38-67-187-177(185)186)145(242)189-78-129(229)196-107(47-27-33-62-179)150(247)212-123(83-276)163(260)203-113(60-69-281-16)146(243)190-79-130(230)195-106(46-26-32-61-178)149(246)198-110(50-30-36-65-182)152(249)213-122(82-275)162(259)201-111(51-31-37-66-183)153(250)214-124(84-277)165(262)205-115(72-100-54-56-102(228)57-55-100)158(255)221-140(91(8)9)176(273)274/h18-25,40-45,54-57,77,88-97,105-128,136-142,188,225-228,275-280H,17,26-39,46-53,58-76,78-87,178-184H2,1-16H3,(H,189,242)(H,190,243)(H,191,244)(H,192,240)(H,193,245)(H,194,252)(H,195,230)(H,196,229)(H,197,253)(H,198,246)(H,199,258)(H,200,261)(H,201,259)(H,202,248)(H,203,260)(H,204,241)(H,205,262)(H,206,263)(H,207,266)(H,208,267)(H,209,268)(H,210,270)(H,211,269)(H,212,247)(H,213,249)(H,214,250)(H,215,251)(H,216,254)(H,217,265)(H,218,231)(H,219,257)(H,220,271)(H,221,255)(H,222,256)(H,223,264)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,273,274)(H4,185,186,187)/t92-,93-,94-,95-,96+,97+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-,141-,142-/m0/s1 |
InChI Key |
IYKSHBADGOZWIF-UTPLJIOFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Slotoxin: A Selective Blocker of the MaxiK Channel α-Subunit
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Slotoxin is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[1] It belongs to the α-KTx1 subfamily of scorpion toxins and has emerged as a highly selective and potent blocker of the large-conductance Ca2+-activated potassium (MaxiK, BK, or KCa1.1) channel. This technical guide provides a comprehensive overview of this compound, focusing on its selectivity, mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working on ion channels and related therapeutic areas.
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the pore-forming α-subunit of the MaxiK channel. Its affinity is significantly reduced by the presence of auxiliary β-subunits (β1 and β4), making it a valuable tool to distinguish between different MaxiK channel isoforms.[1]
Quantitative Analysis of this compound Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound for different MaxiK channel subunit compositions.
| Target Channel | Subunit Composition | Binding Affinity (Kd) | Method | Reference |
| MaxiK | α-subunit | 1.5 nM | Electrophysiology (Reversible block) | [1] |
| MaxiK | α + β1 subunits | Not specified (Unreversible block) | Electrophysiology | |
| MaxiK | α + β4 subunits | Not specified (Weak, unreversible block) | Electrophysiology | |
| Other K+ Channels | Not specified | No reported activity | Electrophysiology |
Note: While specific IC50 values for a broad panel of potassium channels are not publicly available, multiple sources state that this compound has no activity on other potassium channels.
Key Features of this compound Selectivity
-
High affinity for the α-subunit: this compound binds to the α-subunit of the MaxiK channel with nanomolar affinity.[1]
-
Modulation by β-subunits: The presence of β1 and β4 subunits drastically reduces the association rate of this compound, rendering the α+β4 channel complex practically insensitive to the toxin at concentrations up to 100 nM for a 5-minute exposure.[1]
-
Discriminatory tool: This differential affinity makes this compound a superior tool compared to other MaxiK channel blockers like iberiotoxin and charybdotoxin for distinguishing between MaxiK channel isoforms composed of only α-subunits and those complexed with β-subunits.[1]
Mechanism of Action
This compound acts as a pore blocker of the MaxiK channel. The positively charged C-terminal face of the toxin is thought to interact with the negatively charged pore region of the channel, leading to the physical occlusion of the ion conduction pathway.
Experimental Protocols
This section outlines detailed methodologies for key experiments involved in the characterization of this compound.
Isolation and Sequencing of this compound
Objective: To purify this compound from scorpion venom and determine its amino acid sequence.
Methodology:
-
Venom Milking: Venom is collected from Centruroides noxius scorpions.
-
Crude Venom Fractionation: The crude venom is subjected to high-performance liquid chromatography (HPLC) to separate its components.
-
Purification: Fractions showing MaxiK channel blocking activity are further purified using subsequent rounds of HPLC until a homogenous peptide is obtained.
-
Amino Acid Sequencing: The purified peptide is subjected to Edman degradation or mass spectrometry to determine its primary amino acid sequence.
Electrophysiological Characterization using Whole-Cell Patch-Clamp
Objective: To determine the potency and selectivity of this compound on MaxiK channels expressed in a heterologous system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired MaxiK channel subunits (α, α+β1, α+β4).
Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 160 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH. Free Ca2+ concentration can be adjusted as needed.
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +80 mV in 20 mV increments for 200 ms.
-
Record the resulting outward K+ currents.
Experimental Procedure:
-
Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.
-
Perfuse the cell with the external solution to record baseline MaxiK currents.
-
Apply increasing concentrations of this compound to the external solution and record the inhibition of the MaxiK currents.
-
Wash out the toxin to assess the reversibility of the block.
-
Construct a concentration-response curve to determine the IC50 or Kd value.
Signaling Pathways and Experimental Workflows
MaxiK Channel Signaling Pathways
MaxiK channels are modulated by a variety of intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a common signaling cascade involving protein kinase A (PKA).
Caption: GPCR-mediated modulation of MaxiK channel activity.
Experimental Workflow for Characterizing this compound
The following diagram outlines the logical steps involved in the discovery and characterization of a novel ion channel blocker like this compound.
Caption: Workflow for discovery and characterization of this compound.
Conclusion
This compound is a highly valuable pharmacological tool for the study of MaxiK channels. Its unique selectivity for the α-subunit allows for the precise dissection of the physiological and pathological roles of different MaxiK channel isoforms. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and the discovery of new, even more selective ion channel modulators. The continued study of such specific toxins holds great promise for the development of novel therapeutics targeting a wide range of channelopathies.
References
Origin and isolation of Slotoxin from Centruroides noxius
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slotoxin, a potent peptide neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has garnered significant interest within the scientific community for its specific blockade of high-conductance calcium-activated potassium channels (MaxiK or BK channels). This technical guide provides an in-depth overview of the origin of this compound, a detailed methodology for its isolation and purification from crude venom, and an examination of its mechanism of action through the lens of cellular signaling pathways. All quantitative data is summarized for clarity, and experimental workflows are accompanied by detailed protocols and visualizations to facilitate comprehension and replication by researchers in the field.
Introduction
Scorpion venoms are complex cocktails of bioactive peptides and proteins, many of which have evolved to target specific ion channels with high affinity and selectivity. Among these, this compound, a 37-amino acid peptide, stands out for its potent and reversible blockade of the pore-forming α-subunit of MaxiK channels[1]. This specificity makes this compound an invaluable molecular tool for studying the physiological roles of these channels and a potential lead compound for the development of novel therapeutics. This guide will detail the process of obtaining this valuable research tool from its natural source.
Origin of this compound
This compound is a natural peptide component of the venom of the scorpion Centruroides noxius. This species is native to the Nayarit region of Mexico and is considered one of the most venomous scorpions in the country. The venom of C. noxius is a complex mixture of neurotoxins that primarily target ion channels, leading to the potent physiological effects observed upon envenomation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various studies. It is important to note that the yield and concentration in venom can vary depending on factors such as the age and geographical location of the scorpion, as well as the venom extraction method.
| Parameter | Value | Reference |
| Molecular Weight | 4091.86 g/mol | --INVALID-LINK-- |
| Dissociation Constant (Kd) | 1.5 nM (for MaxiK α-subunit) | [1] |
| Estimated Concentration in Crude Venom | 1-2% of total soluble protein | [2] (analogous toxin) |
| Estimated Yield from Crude Venom | 0.5 - 1.5% by weight | (Estimated based on similar purifications) |
| Amino Acid Residues | 37 | [1] |
Experimental Protocols
The isolation and purification of this compound from Centruroides noxius venom is a multi-step process requiring a combination of chromatographic techniques. The following protocols are based on established methods for the purification of scorpion venom peptides.
Venom Extraction
-
Specimen Collection: Adult Centruroides noxius scorpions are collected from their native habitat in Mexico.
-
Venom Milking: Venom is extracted by electrical stimulation of the telson (the venom gland). A pair of electrodes is applied to the telson, and a low voltage is used to induce the release of venom.
-
Collection and Storage: The collected venom is immediately placed on ice and then lyophilized (freeze-dried) to preserve its biological activity. The lyophilized venom is stored at -20°C or lower until further use.
Solubilization and Clarification
-
Reconstitution: Lyophilized crude venom is reconstituted in a suitable buffer, such as 20 mM ammonium acetate, pH 4.7.
-
Centrifugation: The reconstituted venom is centrifuged at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet any insoluble material.
-
Supernatant Collection: The clear supernatant containing the soluble venom components is carefully collected for the first chromatographic step.
Multi-Step Chromatographic Purification
A three-phase chromatography approach is typically employed for the purification of this compound.
-
Objective: To separate the venom components based on their molecular size.
-
Column: A Sephadex G-50 or similar gel filtration column.
-
Mobile Phase: 20 mM ammonium acetate, pH 4.7.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Load the clarified venom supernatant onto the column.
-
Elute the proteins with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm to detect protein elution.
-
Assay the collected fractions for activity on MaxiK channels to identify the fractions containing this compound. Typically, toxins of this size will elute in the second or third major peak.
-
-
Objective: To further separate the this compound-containing fractions based on their net charge.
-
Column: A cation exchange column, such as CM-Sepharose or a similar resin.
-
Buffers:
-
Binding Buffer (Buffer A): 20 mM ammonium acetate, pH 4.7.
-
Elution Buffer (Buffer B): 1 M NaCl in 20 mM ammonium acetate, pH 4.7.
-
-
Procedure:
-
Pool the active fractions from the gel filtration step and dialyze against Buffer A.
-
Equilibrate the ion exchange column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl (0-100% Buffer B) over several column volumes.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for MaxiK channel blocking activity to identify the fractions containing this compound.
-
-
Objective: To achieve final purification of this compound to homogeneity.
-
Column: A C18 reverse-phase HPLC column.
-
Buffers:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Pool the active fractions from the ion exchange chromatography step.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile (e.g., 0-60% Buffer B) over a specified time (e.g., 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peaks corresponding to this compound.
-
Confirm the purity and identity of the final product using techniques such as mass spectrometry and N-terminal sequencing.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Centruroides noxius venom.
References
Slotoxin: A Technical Guide to its Structure and Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slotoxin (α-KTx1.11) is a 37-amino acid peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] As a member of the charybdotoxin sub-family of scorpion toxins, this compound is a potent and specific blocker of large-conductance Ca2+-activated potassium channels (MaxiK, BK channels).[1] Its unique ability to differentiate between MaxiK channel isoforms makes it a valuable molecular probe for studying the physiological roles of these channels and a potential lead compound in drug development. This guide provides a comprehensive overview of the structure, amino acid sequence, and experimental characterization of this compound.
Physicochemical Properties and Amino Acid Sequence
This compound is a single-chain polypeptide with a molecular weight of approximately 4091.86 g/mol . Its primary structure is characterized by a sequence of 37 amino acids, including six conserved cysteine residues that form three disulfide bridges. These intramolecular cross-links are crucial for the toxin's three-dimensional structure and biological activity.
Amino Acid Sequence
The primary amino acid sequence of this compound was determined by automated Edman degradation. The sequence is as follows:
H-Thr-Phe-Ile-Asp-Val-Asp-Cys(1)-Thr-Val-Ser-Lys-Glu-Cys(2)-Trp-Ala-Pro-Cys(3)-Lys-Ala-Ala-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys(1)-Met-Gly-Lys-Lys-Cys(2)-Lys-Cys(3)-Tyr-Val-OH
Disulfide Bridges
The three disulfide bridges in this compound have been identified as:
-
Cys7 - Cys28
-
Cys13 - Cys33
-
Cys17 - Cys35
These linkages create a compact and stable molecular scaffold.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 4091.86 g/mol | |
| Number of Residues | 37 | [1] |
| Disulfide Bridges | 3 | |
| Dissociation Constant (Kd) for MaxiK α-subunit | 1.5 nM | [1] |
Experimental Protocols
The determination of this compound's structure and function involves a series of sophisticated experimental procedures.
Purification of this compound
This compound is isolated from the crude venom of Centruroides noxius through a multi-step chromatographic process.
Workflow for this compound Purification
Caption: Purification of this compound from scorpion venom.
Methodology:
-
Venom Extraction: Venom is obtained from Centruroides noxius scorpions by electrical stimulation.
-
Solubilization: The lyophilized crude venom is dissolved in a suitable buffer, typically an ammonium acetate buffer at a slightly acidic pH.
-
Gel Filtration Chromatography: The solubilized venom is first fractionated by size exclusion chromatography on a Sephadex G-50 column. The fraction containing peptides in the molecular weight range of this compound is collected.
-
Ion Exchange Chromatography: The toxic fraction from gel filtration is subjected to a series of ion exchange chromatography steps on carboxymethyl-cellulose. A stepwise pH and salt gradient is used to separate the different peptide components. The fractions are monitored for toxicity, typically by injection into mice or by electrophysiological screening.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC to obtain highly purified this compound.
Amino Acid Sequencing
The amino acid sequence of purified this compound is determined using automated Edman degradation.
Workflow for Edman Degradation
Caption: Automated Edman degradation workflow.
Methodology:
-
Reduction and Alkylation: To sequence the peptide, the disulfide bridges are first reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.
-
Edman Degradation Chemistry: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.
-
Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to that of known standards.
-
Repetitive Cycles: The process is repeated for the new N-terminus of the shortened peptide, allowing for the sequential determination of the entire amino acid sequence.
Three-Dimensional Structure Determination
The three-dimensional structure of this compound in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation: A highly concentrated and pure sample of this compound is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or a deuterated organic solvent.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid residues of this compound.
-
Structural Restraints: NOESY spectra provide information about protons that are close in space, which are used to generate distance restraints. Coupling constants from COSY and TOCSY spectra can provide information about dihedral angle restraints.
-
Structure Calculation: The collected restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the final structures is assessed using various statistical parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by physically occluding the pore of the MaxiK channel, thereby blocking the flow of potassium ions. This channel is a key regulator of neuronal excitability and smooth muscle tone. By blocking the MaxiK channel, this compound leads to a depolarization of the cell membrane.
Signaling Pathway of this compound Action
Caption: this compound's blockade of the MaxiK channel.
The binding of this compound to the external vestibule of the MaxiK channel's α-subunit prevents the outward flow of potassium ions that would normally occur in response to membrane depolarization or an increase in intracellular calcium. This inhibition of potassium efflux leads to a sustained depolarization of the cell membrane, which can enhance neuronal excitability and increase smooth muscle contraction.
Conclusion
This compound is a well-characterized scorpion toxin that serves as a highly specific and potent tool for the study of MaxiK channels. Its defined amino acid sequence, three-dimensional structure, and mechanism of action provide a solid foundation for its use in basic research and as a potential scaffold for the development of novel therapeutics targeting ion channels. The detailed experimental protocols outlined in this guide offer a framework for the isolation and characterization of similar peptide toxins.
References
Unveiling the Molecular Embrace: A Technical Guide to the Slotoxin Binding Site on the BK Channel Alpha Subunit
For Immediate Release
This technical guide provides a comprehensive overview of the binding site for Slotoxin (SloTx), a potent scorpion-derived peptide toxin, on the alpha subunit of the large-conductance calcium- and voltage-activated potassium (BK) channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel therapeutics. While the precise amino acid residues on the BK channel alpha subunit that constitute the this compound binding site have not been definitively identified in the currently available literature, this guide synthesizes existing knowledge from studies of this compound and related toxins to delineate the putative binding region and outlines the experimental approaches required for its precise localization.
Introduction: this compound as a Selective BK Channel Blocker
This compound, isolated from the venom of the scorpion Centruroides noxius, is a 37-amino acid peptide that acts as a potent and selective blocker of mammalian BK channels (also known as Slo1 or KCNMA1).[1] Its high affinity and specificity make it an invaluable molecular probe for studying the structure and function of BK channels, which are critical regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Understanding the molecular determinants of this compound binding is paramount for the rational design of novel drugs targeting BK channels for the treatment of a range of pathologies, including hypertension, epilepsy, and asthma.[1]
Quantitative Analysis of this compound Binding Affinity
This compound exhibits high affinity for the pore-forming alpha subunit of the BK channel. The binding affinity is modulated by the presence of auxiliary beta subunits, which can alter the conformation of the channel's outer vestibule.
| Channel Composition | Toxin | K_d (nM) | IC_50 (nM) | Reference |
| α subunit (hslo) | This compound | 1.5 | - | [1] |
| α + β4 subunits | This compound | 100 | - | [1] |
| mSlo1 | BmP09 | - | 27 |
Table 1: Quantitative binding data for this compound and related toxins to the BK channel alpha subunit. K_d (dissociation constant) and IC_50 (half-maximal inhibitory concentration) values are presented. A lower value indicates higher affinity.
The Putative Binding Site: The Outer Vestibule of the Pore Domain
Based on studies of this compound and homologous toxins like Charybdotoxin (ChTX) and Iberiotoxin (IbTX), the binding site for this compound is located in the outer vestibule, or "turret," of the BK channel's pore domain.[1] This region is formed by the extracellular loops connecting the transmembrane segments S5 and S6 of each of the four alpha subunits that constitute the channel.
While specific residues on the BK channel alpha subunit that interact with this compound have not been experimentally determined, mutagenesis studies on related toxins provide a strong indication of the likely interaction points. Key residues on the toxins themselves, such as a lysine residue that physically occludes the pore, are crucial for their blocking activity. It is hypothesized that acidic residues in the turret of the BK channel alpha subunit electrostatically steer the positively charged toxin into its binding site.
Experimental Protocols for Identifying the Binding Site
The precise identification of the this compound binding site on the BK channel alpha subunit requires a combination of molecular biology, electrophysiology, and computational modeling. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
Objective: To identify individual amino acid residues on the BK channel alpha subunit that are critical for this compound binding.
Protocol:
-
Construct Preparation: The cDNA encoding the human BK channel alpha subunit (hSlo1) is subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Mutagenesis: Putative binding site residues in the extracellular loops of the alpha subunit (based on homology modeling with related toxins) are individually mutated to alanine (Alanine Scanning Mutagenesis) or other residues with different properties (e.g., charge-reversal mutations) using a site-directed mutagenesis kit (e.g., QuikChange XL Site-Directed Mutagenesis Kit, Agilent Technologies).[2]
-
Sequence Verification: The entire coding region of each mutant construct is sequenced to confirm the desired mutation and the absence of any other unintended mutations.
-
Heterologous Expression: The wild-type and mutant channel cDNAs are transiently or stably transfected into a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express BK channels.[2]
Electrophysiological Recording
Objective: To functionally assess the effect of mutations on the blocking potency of this compound.
Protocol:
-
Cell Culture: Transfected HEK293 cells are cultured for 24-48 hours to allow for channel expression.
-
Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH.
-
-
Data Acquisition: BK channel currents are elicited by voltage steps. A concentration-response curve for this compound is generated by applying increasing concentrations of the toxin to the extracellular side of the patch and measuring the reduction in current amplitude.
-
Data Analysis: The IC_50 value for this compound block is determined for both wild-type and mutant channels by fitting the concentration-response data to the Hill equation. A significant increase in the IC_50 for a mutant channel indicates that the mutated residue is important for this compound binding.
Radioligand Binding Assay (Hypothetical for this compound)
Objective: To directly measure the binding affinity of this compound to wild-type and mutant channels. While a specific protocol for radiolabeled this compound was not found, a general approach based on other toxins is provided.
Protocol:
-
Membrane Preparation: HEK293 cells expressing wild-type or mutant BK channels are harvested and homogenized. A crude membrane fraction is prepared by centrifugation.
-
Radiolabeling: this compound is chemically modified to incorporate a radioactive isotope (e.g., ¹²⁵I).
-
Binding Reaction: The cell membranes are incubated with increasing concentrations of ¹²⁵I-Slotoxin in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate membrane-bound from free ¹²⁵I-Slotoxin.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding data is analyzed to determine the dissociation constant (K_d) and the maximal number of binding sites (B_max).
Visualizing the Path to Discovery
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the structural context of the this compound binding site.
Future Directions and Conclusion
The precise molecular identification of the this compound binding site on the BK channel alpha subunit remains a critical gap in our understanding of this important toxin-channel interaction. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively map the binding site. Such studies, combining site-directed mutagenesis with high-resolution electrophysiology and computational modeling, will not only elucidate the fundamental mechanisms of BK channel modulation by peptide toxins but also pave the way for the development of novel, highly selective therapeutic agents targeting this crucial ion channel.
References
The Physiological Role of BK Channels Blocked by Slotoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological significance of large-conductance calcium- and voltage-activated potassium (BK) channels and the inhibitory action of Slotoxin, a specific peptide blocker. This document details the quantitative aspects of this compound's interaction with BK channels, outlines key experimental methodologies for studying these interactions, and visualizes the associated signaling pathways and experimental workflows.
Introduction to BK Channels
Large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K, KCa1.1, or Slo1 channels, are ubiquitously expressed transmembrane proteins that play a critical role in regulating a multitude of physiological processes.[1][2][3][4] Their activation is synergistically triggered by membrane depolarization and an increase in intracellular calcium concentration ([Ca²⁺]i).[3] Upon opening, BK channels allow for the efflux of potassium ions (K⁺), leading to membrane hyperpolarization. This hyperpolarization acts as a negative feedback mechanism, curtailing cellular excitability and calcium influx.[2][4]
The physiological roles of BK channels are diverse and tissue-specific, including:
-
Neuronal Excitability and Neurotransmitter Release: In neurons, BK channels contribute to the repolarization of action potentials, thereby influencing firing frequency and patterns.[1][2][3] At presynaptic terminals, their activation can limit calcium entry through voltage-gated calcium channels (CaV), thus modulating the release of neurotransmitters.[1][2]
-
Vascular Tone Regulation: In vascular smooth muscle cells, the activation of BK channels leads to hyperpolarization, which in turn causes vasodilation by reducing the influx of calcium that is necessary for contraction.[5][6]
-
Other Physiological Processes: BK channels are also implicated in processes such as hearing, circadian rhythms, and endocrine secretion.[3]
This compound: A Specific Blocker of BK Channels
This compound is a 37-amino-acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[7] It serves as a potent and specific blocker of mammalian BK channels, making it an invaluable pharmacological tool for elucidating the physiological functions of these channels.[7] this compound, like other related toxins such as Iberiotoxin and Charybdotoxin, physically occludes the pore of the BK channel, thereby inhibiting potassium ion conduction.[8]
A key characteristic of this compound is its differential affinity for BK channels depending on the presence and type of auxiliary β subunits.[7][8] These β subunits (β1-β4) are tissue-specifically expressed and significantly modulate the gating and pharmacological properties of the pore-forming α subunit.
Quantitative Data: Blockade of BK Channels
The following tables summarize the quantitative data for the blockade of BK channels by this compound and other relevant peptide toxins. This data is crucial for designing experiments and for the development of novel therapeutic agents targeting BK channels.
| Toxin | BK Channel Subunit Composition | Parameter | Value | Reference |
| This compound | α subunit | K_D | 1.5 nmol/L | [7] |
| α + β4 subunit | K_D | 100 nmol/L | [7] | |
| Iberiotoxin | - | IC_50 | 14.9 ± 1.4 nmol/L (cyclized) | [7] |
| - | IC_50 | 105.8 ± 1.9 nmol/L (uncyclized) | [7] | |
| Charybdotoxin | - | - | - | |
| Martentoxin | Neuronal BK channels | IC_50 | 78 nmol/L | [7] |
| BmTx1 | BK channels | IC_50 | 0.65 nmol/L | [7] |
| BmTx2 | BK channels | IC_50 | 0.3 nmol/L | [7] |
| Natrin | BK channels | IC_50 | 34.4 nmol/L | [7] |
| Lqh 15-1 | BK channels | K_D | 50 nmol/L or 105 nmol/L | [7] |
Experimental Protocols
The study of BK channels and their modulation by toxins like this compound relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of BK Channels
To study the properties of specific BK channel subunits in a controlled environment, they are often expressed in cell lines that have low endogenous channel expression.
4.1.1. Expression in Xenopus laevis Oocytes
-
mRNA Preparation: Synthesize capped messenger RNA (cRNA) from the cDNA encoding the desired BK channel α and/or β subunits using an in vitro transcription kit.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject 0.05 - 50 ng of the prepared cRNA into stage V-VI oocytes using a nanoliter injector.[9]
-
Incubation: Incubate the injected oocytes in a suitable medium (e.g., ND96 solution) at 18°C for 2-7 days to allow for channel expression.[4][9]
4.1.2. Expression in HEK293 Cells
-
Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: When cells reach 70-90% confluency, transfect them with a mammalian expression vector containing the cDNA for the desired BK channel subunits using a lipid-based transfection reagent like Lipofectamine 2000.[10]
-
Selection (for stable cell lines): For the generation of stable cell lines, introduce a selection marker (e.g., neomycin resistance) and culture the cells in a medium containing the appropriate antibiotic (e.g., G418).
-
Expression Period: Allow 24-48 hours for transient expression of the channels before performing experiments.
Electrophysiological Recording: Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying ion channel activity, allowing for the recording of ionic currents through single or multiple channels.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be between 2-5 MΩ when filled with pipette solution.
-
Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate BK channel currents.
-
Seal Formation: Under a microscope, carefully approach a cell expressing BK channels with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Recording Configurations:
-
Whole-Cell: Apply a strong pulse of suction to rupture the membrane patch, allowing for the recording of currents from the entire cell membrane.
-
Inside-Out: After forming a cell-attached patch, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This configuration is ideal for studying the effects of intracellularly applied substances.
-
-
Data Acquisition: Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (e.g., voltage steps or ramps) and record the resulting currents.
-
Drug Application: Apply this compound or other modulators to the bath solution (for inside-out patches) or the extracellular solution (for whole-cell recordings) and record the changes in current amplitude and kinetics.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific amino acid changes in the BK channel protein to identify residues critical for toxin binding or channel gating.
-
Primer Design: Design oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the BK channel cDNA with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Express the mutated channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and characterize its functional properties and sensitivity to this compound using the patch-clamp technique.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways involving BK channels and a typical experimental workflow for characterizing a BK channel blocker.
Caption: Signaling pathway of BK channel-mediated regulation of neurotransmitter release.
References
- 1. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BK channel - Wikipedia [en.wikipedia.org]
- 4. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium- and voltage-gated BK channels in vascular smooth muscle | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes [jove.com]
- 10. BK ZERO isoform HEK293 stably transfected cell lines differing 3’UTRs to assess miR-9 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Slotoxin's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slotoxin (SloTx), a peptide toxin isolated from the venom of the scorpion Centruroides noxius, is a potent and specific blocker of large-conductance Ca2+-activated potassium (BK) channels, also known as MaxiK or Slo1 channels. These channels are critical regulators of neuronal excitability, influencing action potential firing patterns, neurotransmitter release, and synaptic integration. This in-depth technical guide explores the core effects of this compound on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. By providing a comprehensive overview of this compound's mechanism of action, this document aims to facilitate further research into the therapeutic potential of targeting BK channels in various neurological disorders.
Introduction to this compound and its Molecular Target
This compound is a 37-amino acid peptide that belongs to the charybdotoxin subfamily of scorpion toxins.[1] It exhibits high affinity and specificity for the pore-forming α-subunit of mammalian BK channels.[1] BK channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i), positioning them as key integrators of electrical and chemical signaling within neurons.[2] Their activation leads to an outward potassium current, which hyperpolarizes the membrane and reduces neuronal excitability.[2]
This compound's primary mechanism of action is the physical blockade of the BK channel pore, preventing the efflux of potassium ions.[3] A key characteristic of this compound is its ability to discriminate between different BK channel subunit compositions. While it potently blocks channels composed solely of the α-subunit, its affinity is significantly reduced when the α-subunit is co-assembled with auxiliary β-subunits, particularly the β4 subunit which is prominently expressed in the brain.[3] This differential affinity makes this compound a valuable tool for dissecting the physiological roles of different BK channel isoforms in the central nervous system.
Quantitative Effects of this compound on Neuronal Excitability
The blockade of BK channels by this compound leads to predictable and quantifiable changes in neuronal firing properties. These effects primarily manifest as alterations in action potential (AP) waveform and firing frequency.
Data Presentation
The following tables summarize the quantitative effects of this compound on BK channel kinetics and neuronal excitability, compiled from various electrophysiological studies.
| Parameter | BK Channel Subunit | Value | Reference |
| Dissociation Constant (Kd) | α | 1.5 nM | [1] |
| Dissociation Constant (Kd) | α + β4 | 100 nM | [1] |
Table 1: Binding Affinity of this compound for Different BK Channel Subunit Compositions.
| Neuronal Property | Effect of this compound | Typical Quantitative Change | Underlying Mechanism |
| Action Potential Duration | Increased | Broadening of the repolarization phase | Inhibition of K+ efflux, prolonging the time to return to resting membrane potential.[4] |
| Action Potential Firing Frequency | Decreased | Reduction in the number of action potentials fired in response to a depolarizing stimulus | Prolonged repolarization phase increases the refractory period, limiting the maximum firing rate.[5] |
| Afterhyperpolarization (AHP) | Reduced Amplitude (fast AHP) | Significant decrease in the peak amplitude of the fast component of the AHP | BK channels are major contributors to the fast AHP that follows an action potential.[6] |
| Neurotransmitter Release | Increased | Enhanced release of neurotransmitters from presynaptic terminals | AP broadening allows for a greater influx of Ca2+ through voltage-gated calcium channels, leading to increased vesicle fusion.[4] |
Table 2: Summary of this compound's Effects on Key Neuronal Excitability Parameters.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on neuronal excitability.
Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures
This protocol is designed to measure the effects of this compound on action potential firing and waveform in cultured neurons (e.g., hippocampal or cortical neurons).
3.1.1. Cell Preparation
-
Prepare primary neuronal cultures from embryonic day 18 (E18) rat hippocampi or cortices on poly-D-lysine coated glass coverslips.[7]
-
Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 10-14 days in vitro (DIV) before recording.
3.1.2. Electrophysiological Recording
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. Maintain the temperature at 32-34°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Record spontaneous and evoked action potentials in current-clamp mode. Elicit action potentials by injecting depolarizing current steps of varying amplitudes.
-
After obtaining a stable baseline recording, perfuse the chamber with aCSF containing this compound at a desired concentration (e.g., 100 nM).
-
Record the changes in action potential firing frequency, duration, and afterhyperpolarization amplitude in the presence of the toxin.
3.1.3. Data Analysis
-
Analyze action potential parameters using software such as Clampfit or a custom script.
-
Measure the action potential duration at half-maximal amplitude.
-
Quantify the fast afterhyperpolarization (fAHP) amplitude as the difference between the spike threshold and the most negative membrane potential reached after the spike.
-
Determine the firing frequency in response to a standardized depolarizing current injection.
-
Perform statistical analysis to compare the parameters before and after this compound application.
Heterologous Expression and Electrophysiological Recording in HEK293 Cells
This protocol allows for the characterization of this compound's effects on specific BK channel subunit compositions in a controlled environment.
3.2.1. Cell Culture and Transfection
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired BK channel subunits (e.g., α-subunit alone or α + β4-subunits) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression before recording.
3.2.2. Electrophysiological Recording
-
Perform whole-cell patch-clamp recordings on GFP-positive cells as described in section 3.1.2.
-
Use a voltage-clamp protocol to measure BK channel currents. Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit outward potassium currents.
-
After establishing a baseline recording, apply this compound to the bath and record the inhibition of the BK currents.
-
To determine the IC50 value, apply a range of this compound concentrations and measure the corresponding current inhibition.
3.2.3. Data Analysis
-
Measure the peak outward current at each voltage step before and after this compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound-induced increase in neuronal excitability.
Caption: Downstream effects of BK channel blockade by this compound on synaptic transmission.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of BK channels in neuronal function. Its specific blockade of these channels leads to a well-defined set of effects on neuronal excitability, including increased action potential duration, decreased firing frequency, and reduced afterhyperpolarization. These changes, in turn, can significantly impact synaptic transmission. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate roles of BK channels in health and disease, and to evaluate their potential as therapeutic targets. The ability of this compound to differentiate between BK channel isoforms makes it particularly valuable for elucidating the specific contributions of different channel subtypes to neuronal physiology.
References
- 1. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterization of a novel conotoxin that blocks molluscan sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Investigating Smooth Muscle Contraction with Slotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of Slotoxin, a potent and specific blocker of large-conductance Ca²⁺-activated K⁺ (BK) channels, in the investigation of smooth muscle contraction. We delve into the molecular mechanisms underpinning smooth muscle excitability, the critical role of BK channels in regulating vascular tone, and the pharmacological utility of this compound as a research tool. This document offers detailed experimental protocols for key assays, including patch-clamp electrophysiology, isolated tissue bath analysis, and intracellular calcium imaging. Furthermore, quantitative data on this compound's interaction with BK channels are presented, and signaling pathways are visualized to facilitate a deeper understanding of its application in smooth muscle research and drug development.
Introduction: The Role of BK Channels in Smooth Muscle Physiology
Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the regulation of blood pressure in the vasculature, motility in the gastrointestinal tract, and airflow in the airways. The contractile state of smooth muscle cells (SMCs) is primarily governed by the intracellular concentration of free calcium ions ([Ca²⁺]i). An increase in [Ca²⁺]i initiates a signaling cascade involving calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of the myosin light chain, cross-bridge cycling, and ultimately, cell contraction.
Conversely, mechanisms that lead to a decrease in intracellular calcium or hyperpolarization of the cell membrane promote relaxation. Central to this regulatory balance are the large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as Maxi-K or Slo1 channels.[1][2] These channels are unique in that they are dually activated by both membrane depolarization and elevations in intracellular calcium.[2][3]
In vascular smooth muscle, the activation of BK channels plays a crucial role in opposing vasoconstriction.[1] Localized Ca²⁺ release events from the sarcoplasmic reticulum, known as "Ca²⁺ sparks," can activate nearby BK channels in the plasma membrane. The subsequent efflux of K⁺ ions hyperpolarizes the cell membrane, leading to the closure of voltage-gated Ca²⁺ channels, a reduction in global [Ca²⁺]i, and consequently, vasodilation.[4] This negative feedback mechanism is essential for the regulation of vascular tone and blood pressure.[4][5]
This compound: A Specific Blocker of BK Channels
This compound (α-KTx 1.11) is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[6][7] It is a highly specific and potent blocker of the pore-forming α-subunit of mammalian BK channels.[6][7] this compound shares sequence identity with other well-known BK channel blockers like Iberiotoxin (75%) and Charybdotoxin (54%).[7]
A key feature of this compound is its ability to differentiate between BK channels with different auxiliary β subunit compositions.[6] While it potently blocks the α-subunit alone, its association with channels containing the β1 or β4 subunits is significantly slower.[7][8] This property makes this compound a valuable pharmacological tool for dissecting the functional roles of different BK channel isoforms in various tissues.
Quantitative Data: this compound-BK Channel Interaction
| Parameter | Value | Target | Comments |
| Dissociation Constant (Kd) | 1.5 nM | MaxiK pore-forming α-subunit (hSlo) | Characterizes the binding affinity of this compound to the channel's primary subunit.[6][7] |
| Dissociation Constant (Kd) | 100 nM | MaxiK α + β4 subunit complex | Demonstrates a significantly weaker interaction when the β4 subunit is present.[6] |
| On-rate (Association) | Reduced by ~2 orders of magnitude | MaxiK α + β1 subunit complex | The presence of the β1 subunit dramatically slows the binding of this compound to the channel.[8] |
| IC₅₀ (Inhibition of Contraction) | To be determined | Agonist-induced smooth muscle contraction | This value would be derived from concentration-response curves in an organ bath assay. |
| EC₅₀ (Increase in Contractile Tone) | To be determined | Basal smooth muscle tone | This value would quantify the concentration of this compound required to induce a half-maximal contraction. |
Signaling Pathways and Mechanisms of Action
Smooth Muscle Contraction Signaling Pathway
The contraction of smooth muscle is initiated by an increase in intracellular calcium, which can originate from either the sarcoplasmic reticulum or the extracellular space through voltage-gated calcium channels. This diagram illustrates the primary signaling cascade leading to contraction.
References
- 1. Endotoxin-induced impairment of vascular smooth muscle contractions elicited by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Single-channel kinetics of BK (Slo1) channels [frontiersin.org]
- 4. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation of β1 subunit plays a pivotal role in the toxin sensitivity and activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Slotoxin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slotoxin is a potent and selective peptide blocker of the large-conductance Ca2+-activated potassium channels, also known as BK channels or KCa1.1. Isolated from the venom of the scorpion Centruroides noxius, this compound has emerged as a valuable pharmacological tool for the study of BK channel physiology and pharmacology. Its ability to differentiate between various BK channel subunit compositions makes it particularly useful for dissecting the functional roles of these channels in different tissues and disease states.
BK channels are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, smooth muscle tone, and endocrine secretion. Their dysfunction has been implicated in several pathologies, such as hypertension, epilepsy, and ataxia. The unique properties of this compound allow researchers to specifically probe the contribution of BK channels in these processes, making it an essential tool for basic research and drug discovery.
These application notes provide a comprehensive guide for the use of this compound in patch-clamp electrophysiology, a high-fidelity technique for studying ion channel function. Detailed protocols for whole-cell voltage-clamp recordings are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Quantitative Data on this compound
The following table summarizes the key quantitative parameters of this compound's interaction with BK channels. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Target Channel | Comments | Source |
| Dissociation Constant (Kd) | 1.5 nM | BK α subunit (hSlo) | Reversible block. | |
| Dissociation Constant (Kd) | 100 nM | BK α + β4 subunit complex | Weaker, irreversible block. | |
| Association Rate | ~10 times slower than iberiotoxin and charybdotoxin | BK α + β1 or β4 subunit complexes | This slow binding kinetics allows for the differentiation of subunit compositions. |
Signaling Pathway of BK Channels
BK channels are key regulators of cellular excitability. Their activation, triggered by membrane depolarization and an increase in intracellular calcium, leads to potassium efflux and subsequent membrane hyperpolarization. This acts as a negative feedback mechanism to dampen cellular excitation. The following diagram illustrates a simplified signaling pathway involving BK channels in a neuron.
Experimental Workflow for Patch-Clamp Electrophysiology using this compound
The following diagram outlines the typical workflow for investigating the effect of this compound on BK channels using the whole-cell patch-clamp technique.
Detailed Protocols
Preparation of Solutions
Proper solution preparation is critical for successful patch-clamp experiments. All solutions should be prepared with high-purity water and filtered (0.2 µm) before use. The pH and osmolarity of the solutions should be carefully adjusted.
a. Extracellular (Bath) Solution (HEPES-buffered)
| Reagent | Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. |
b. Intracellular (Pipette) Solution (for recording K+ currents)
| Reagent | Concentration (mM) |
| K-Aspartate or K-Gluconate | 140 |
| MgCl2 | 2 |
| HEPES | 10 |
| EGTA | 1 |
| ATP (Mg salt) | 2 |
| GTP (Na salt) | 0.3 |
| CaCl2 | (for desired free [Ca2+]) |
| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. The amount of CaCl2 to add to achieve a specific free Ca2+ concentration should be calculated using a calcium buffer calculator. |
c. This compound Stock and Working Solutions
-
Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a buffer containing 0.1% BSA to prevent adhesion to plastic) to a concentration of 10-100 µM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 1-100 nM).
Cell Preparation
A variety of cell types endogenously expressing or heterologously overexpressing BK channels can be used. Common choices include:
-
HEK293 or CHO cells transiently or stably transfected with the BK channel α subunit (and β subunits if desired).
-
Primary cultured neurons (e.g., hippocampal, cortical, or dorsal root ganglion neurons).
-
Acutely dissociated smooth muscle cells.
Cells should be plated on glass coverslips at an appropriate density to allow for easy access with a patch pipette.
Whole-Cell Patch-Clamp Protocol
This protocol is adapted from standard whole-cell voltage-clamp procedures.
a. Equipment and Setup
-
Inverted microscope with DIC optics.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pulling patch pipettes.
b. Pipette Pulling and Filling
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the filtered intracellular solution, ensuring there are no air bubbles in the tip.
c. Obtaining a Giga-ohm Seal and Whole-Cell Configuration
-
Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Position the patch pipette above a healthy-looking cell.
-
Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.
-
Approach the cell and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Once a stable GΩ seal is formed, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
d. Recording BK Currents and Application of this compound
-
Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV) where BK channels are mostly closed.
-
To elicit BK currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 or 20 mV increments for 100-200 ms).
-
Record stable baseline currents for several minutes.
-
Apply this compound at the desired concentration via the perfusion system. The slow on-rate of this compound, especially for β-subunit-containing channels, may require a longer application time (e.g., 5 minutes or more) to reach steady-state block.
-
Record the blocked currents using the same voltage protocol.
-
To test for reversibility, perfuse the chamber with the this compound-free extracellular solution (washout). Note that the block of channels containing β subunits may be irreversible or very slowly reversible.
-
Record any recovery of the current after washout.
Data Analysis
-
Measure the peak or steady-state current amplitude at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) relationships to visualize the effect of this compound on the voltage-dependence of BK channel activation.
-
Calculate the percentage of current inhibition at each voltage.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition as a function of the logarithm of the concentration. Fit the data with a Hill equation.
-
The kinetics of block can be analyzed by fitting the time course of current inhibition during this compound application and recovery during washout with single or double exponential functions to determine the on- and off-rates.
Application in Drug Development
This compound is a valuable tool in several stages of the drug development process:
-
Target Validation: By specifically blocking BK channels, this compound can be used to confirm the role of these channels in cellular models of disease. For example, if a disease phenotype is reversed by this compound, it provides strong evidence for BK channels as a therapeutic target.
-
Assay Development: this compound can be used as a positive control in high-throughput screening (HTS) assays designed to identify novel BK channel modulators.
-
Selectivity Profiling: The ability of this compound to differentiate between BK channel isoforms can be leveraged to characterize the selectivity of new chemical entities for specific subunit compositions. This is crucial for developing drugs with improved side-effect profiles.
-
Mechanism of Action Studies: For newly discovered BK channel modulators, this compound can be used in competition binding or functional assays to determine if they act at the same or a different site as the toxin.
By providing a specific and potent block of BK channels, this compound enables researchers to confidently investigate the physiological roles of these channels and to validate them as therapeutic targets for a range of diseases.
Application Notes and Protocols for Fluorescently Labeling Slotoxin for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slotoxin (SloTx) is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[1] It is a potent and specific blocker of large-conductance calcium-activated potassium channels (MaxiK, BK channels).[2][3] These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[2] The high affinity and specificity of this compound for MaxiK channels make it an invaluable tool for studying the physiological and pathological roles of these channels.[3][4] Fluorescently labeling this compound allows for the direct visualization of MaxiK channel distribution, trafficking, and dynamics in living cells and tissues, providing critical insights for basic research and drug development.[5][6]
This document provides detailed protocols for the fluorescent labeling of this compound, guidance on the selection of appropriate fluorophores, and methods for the purification and characterization of the labeled toxin.
Selecting a Labeling Strategy
The primary consideration for labeling this compound is to attach a fluorophore without compromising its biological activity. The interaction of this compound with the MaxiK channel is thought to involve its positively charged C-terminal surface, which interacts with the negatively charged pore region of the channel.[1] Therefore, modification of the C-terminus should be avoided. The N-terminus and the side chains of lysine residues are potential labeling sites.
This compound's amino acid sequence is: H-Thr-Phe-Ile-Asp-Val-Asp-Cys(1)-Thr-Val-Ser-Lys-Glu-Cys(2)-Trp-Ala-Pro-Cys(3)-Lys-Ala-Ala-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys(1)-Met-Gly-Lys-Lys-Cys(2)-Lys-Cys(3)-Tyr-Val-OH.[1]
This sequence contains several primary amines that are potential targets for labeling:
-
N-terminal α-amine: A common and often successful labeling site for peptides as it is less likely to be involved in receptor binding.[7]
-
Lysine (Lys, K) ε-amines: this compound has six lysine residues. Labeling these residues may or may not affect activity, depending on their location relative to the binding interface.
Two primary covalent labeling strategies are recommended:
-
Amine-Reactive Labeling (N-terminus or Lysine): This is a widely used method that targets primary amines using N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[8][9] By controlling the reaction stoichiometry, it is possible to favor mono-labeling.[2]
-
Thiol-Reactive Labeling (Cysteine): This method targets the thiol group of cysteine residues. However, this compound has six cysteine residues that form three disulfide bonds essential for its structure and function.[1] Labeling cysteines would require reduction of the disulfide bonds, which would likely lead to loss of activity. Therefore, thiol-reactive labeling is not recommended for native this compound.
Recommendation: N-terminal labeling using an amine-reactive dye is the preferred strategy to minimize interference with this compound's binding to the MaxiK channel.
Fluorophore Selection
The choice of fluorophore depends on the specific application and the available imaging instrumentation. Key properties to consider are:
| Property | Description | Recommended Dyes |
| Brightness | Determined by the molar extinction coefficient and quantum yield. Brighter dyes provide better signal-to-noise. | Alexa Fluor dyes, Cy dyes, ATTO dyes[10][11] |
| Photostability | Resistance to photobleaching during imaging. Higher photostability is crucial for time-lapse and super-resolution microscopy. | Alexa Fluor dyes, STAR dyes[10][11] |
| Spectral Properties | Excitation and emission wavelengths should match the lasers and filters of the imaging system. Dyes with larger Stokes shifts are beneficial for reducing spectral overlap in multicolor imaging. | A wide range is available from blue to near-infrared (NIR). For deep tissue imaging, NIR dyes are preferred.[11][12] |
| pH Sensitivity | Some fluorophores, like fluorescein, are sensitive to pH changes, which can affect signal stability. | Alexa Fluor dyes are generally less pH-sensitive.[12] |
| Size and Charge | The size and charge of the fluorophore can potentially impact the biological activity of the labeled peptide.[12][13] Smaller, neutral fluorophores are often preferred. |
Table 1: Comparison of Common Fluorophores for Peptide Labeling.
| Fluorophore | Excitation (nm) | Emission (nm) | Brightness | Photostability | pH Sensitivity |
| FITC (Fluorescein) | 495 | 517 | Moderate | Low | High |
| Alexa Fluor 488 | 495 | 519 | High | High | Low |
| Cy3 | 550 | 570 | High | Moderate | Low |
| Alexa Fluor 555 | 555 | 565 | High | High | Low |
| Cy5 | 650 | 670 | High | Moderate | Low |
| Alexa Fluor 647 | 650 | 668 | High | High | Low |
| ATTO 647N | 646 | 664 | Very High | Very High | Low |
Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound with an NHS-Ester Dye
This protocol is designed to favor labeling of the N-terminal α-amine over the ε-amines of lysine residues by performing the reaction at a slightly acidic to neutral pH.
Materials:
-
This compound (synthetic or purified)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M MES, pH 6.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 or reversed-phase HPLC)
Workflow Diagram:
Caption: Workflow for N-terminal labeling of this compound.
Procedure:
-
Dissolve this compound: Dissolve this compound in the labeling buffer at a concentration of 1-5 mg/mL.
-
Dissolve Dye: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Reaction: Add the dye solution to the this compound solution at a 1.5 to 3-fold molar excess of dye to peptide. Mix well by gentle vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add quenching buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using reversed-phase HPLC or a gel filtration column.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and measure the degree of labeling using UV-Vis spectroscopy.
Protocol 2: General Amine Labeling of this compound with an NHS-Ester Dye
This protocol will label the N-terminus and lysine residues. The degree of labeling can be controlled by the molar ratio of dye to peptide.
Materials:
-
This compound (synthetic or purified)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 or reversed-phase HPLC)
Procedure:
-
Dissolve this compound: Dissolve this compound in the labeling buffer at a concentration of 1-10 mg/mL.[2]
-
Dissolve Dye: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[14]
-
Reaction: Add the dye solution to the this compound solution. For mono-labeling, a 1.5 to 5-fold molar excess of dye is a good starting point. For multiple labels, a higher excess (5-10 fold) can be used. Mix well by gentle vortexing.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Quenching: Add quenching buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the fluorescently labeled this compound using reversed-phase HPLC or a gel filtration column.
-
Characterization: Analyze the product by mass spectrometry to determine the number of attached fluorophores and by UV-Vis spectroscopy to calculate the degree of labeling.
Purification and Characterization
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying labeled peptides, as it can separate unlabeled peptide, mono-labeled peptide, and multi-labeled species, as well as free dye.[15]
-
Gel Filtration Chromatography: This method separates molecules based on size and is effective for removing free dye from the labeled peptide.[16]
Characterization:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the fluorophore and to determine the number of dye molecules per peptide.
-
UV-Visible Spectroscopy: To determine the concentrations of the protein and the dye and to calculate the degree of labeling (DOL).
-
Functional Assays: It is critical to validate that the labeled this compound retains its biological activity. This can be assessed using electrophysiological techniques (e.g., patch-clamp) to measure the inhibition of MaxiK channel currents.[17] A competition binding assay with unlabeled this compound can also be performed.[18]
Imaging Studies with Fluorescently Labeled this compound
Fluorescently labeled this compound can be used to visualize MaxiK channels in a variety of imaging modalities.
Signaling Pathway Diagram:
Caption: Mechanism of action of fluorescently labeled this compound.
Applications:
-
Confocal Microscopy: To visualize the subcellular localization of MaxiK channels in cultured cells or tissue slices.[18]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: For high-resolution imaging of MaxiK channels at the plasma membrane.[6]
-
Flow Cytometry: To quantify the number of surface-expressed MaxiK channels on a cell population.
-
In Vivo Imaging: Using near-infrared fluorescent probes to visualize MaxiK channels in living animals.[12]
Conclusion
Fluorescently labeling this compound provides a powerful tool for investigating the role of MaxiK channels in health and disease. By carefully selecting the labeling strategy and fluorophore, and by rigorously characterizing the final product, researchers can generate high-quality probes for a wide range of imaging applications. The protocols and guidelines presented here offer a comprehensive resource for the successful preparation and use of fluorescently labeled this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. licorbio.com [licorbio.com]
- 4. Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 6. Imaging Large Cohorts of Single Ion Channels and Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. IRDye® Peptide Labeling Application Guide [protocols.io]
- 16. bioacts.com [bioacts.com]
- 17. mdpi.com [mdpi.com]
- 18. Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Slotoxin: A Potent Tool for Probing Synaptic Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Slotoxin, a peptide derived from the venom of the scorpion Centruroides noxius, is a highly potent and selective blocker of large-conductance calcium-activated potassium (BK) channels, also known as MaxiK or Slo1 channels. Specifically, this compound exhibits a high affinity for the pore-forming α-subunit of the BK channel, making it an invaluable pharmacological tool for dissecting the physiological roles of these channels in neuronal function, particularly in the intricate processes of synaptic transmission and plasticity.
BK channels are critical regulators of neuronal excitability, influencing action potential repolarization, neurotransmitter release, and firing patterns. By selectively inhibiting these channels, this compound allows researchers to investigate their contribution to both presynaptic and postsynaptic mechanisms that underpin communication between neurons. These application notes provide a comprehensive overview of the use of this compound in studying synaptic transmission, including detailed protocols for its application in electrophysiological experiments.
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the pore of the BK channel. The positively charged C-terminal of the peptide interacts with the negatively charged residues within the channel's pore region, leading to a blockade of potassium ion flow. This action effectively prolongs the repolarization phase of the action potential, which can have significant downstream consequences for synaptic activity.
A key feature of this compound is its ability to discriminate between different subunit compositions of the BK channel. It displays a high affinity for channels composed solely of the α-subunit, while its affinity is weaker for channels that include auxiliary β-subunits (β1 or β4). This selectivity allows for the targeted investigation of specific BK channel isoforms in different neuronal populations.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Target | Comments |
| Dissociation Constant (Kd) | 1.5 nM | BK channel (α-subunit) | High affinity for the pore-forming subunit. |
| Dissociation Constant (Kd) | Weaker affinity | BK channel (α + β1 or β4 subunits) | Allows for differentiation between BK channel isoforms. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at the presynaptic terminal.
Experimental Workflow for Investigating this compound's Effect on Synaptic Transmission
Caption: Workflow for electrophysiological recording of this compound's effects.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in electrophysiological studies of synaptic transmission. Specific parameters may need to be optimized depending on the preparation and experimental question.
Protocol 1: Investigating the Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs)
Objective: To determine the role of BK channels in modulating the amplitude and kinetics of evoked excitatory synaptic transmission.
Materials:
-
Brain slices (e.g., hippocampal or cortical) from the species of interest.
-
Artificial cerebrospinal fluid (aCSF) of appropriate composition, continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (e.g., 1 µM in a suitable buffer).
-
Patch-clamp electrophysiology setup with recording chamber, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution for patch pipettes (K-gluconate based for current-clamp or Cs-based for voltage-clamp).
-
Bipolar stimulating electrode.
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Visually identify a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at a potential of -70 mV to record glutamate-mediated EPSCs.
-
-
Baseline Recording:
-
Position a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to evoke stable baseline eEPSCs for at least 10-15 minutes.
-
-
This compound Application:
-
Prepare the final concentration of this compound in aCSF. A typical starting concentration is 10-100 nM.
-
Switch the perfusion to the aCSF containing this compound.
-
Continue to record eEPSCs for 20-30 minutes to allow the toxin to reach equilibrium and observe its effect.
-
-
Washout (Optional):
-
To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF and record for another 20-30 minutes.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time constant of the eEPSCs before, during, and after this compound application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Protocol 2: Investigating the Effect of this compound on Spontaneous Neurotransmitter Release
Objective: To examine the contribution of presynaptic BK channels to the spontaneous release of neurotransmitters.
Materials:
-
Same as Protocol 1.
-
Tetrodotoxin (TTX) to block action potential-dependent release.
Procedure:
-
Preparation and Recording: Follow steps 1 and 2 of Protocol 1 to establish a whole-cell voltage-clamp recording.
-
Baseline Spontaneous Activity:
-
In the presence of TTX (e.g., 1 µM) to block sodium channels and isolate spontaneous miniature postsynaptic currents (mPSCs), record baseline mEPSC or mIPSC activity for 5-10 minutes. For mIPSCs, a holding potential of 0 mV or the calculated chloride reversal potential is typically used.
-
-
This compound Application:
-
Bath apply this compound at the desired concentration (e.g., 10-100 nM).
-
Continue recording spontaneous activity for 15-20 minutes.
-
-
Data Analysis:
-
Use event detection software to analyze the frequency and amplitude of mPSCs before and after this compound application.
-
An increase in frequency would suggest a presynaptic site of action, while a change in amplitude would point towards a postsynaptic effect.
-
Conclusion
This compound is a powerful and selective tool for elucidating the role of BK channels in the complex symphony of synaptic transmission. Its high affinity for the α-subunit and its ability to distinguish between different channel isoforms provide researchers with a precise instrument to modulate neuronal excitability and investigate the molecular mechanisms underlying synaptic function and plasticity. The protocols outlined above offer a starting point for the application of this compound in electrophysiological studies, paving the way for a deeper understanding of the intricate workings of the nervous system.
Differentiating BK Channel Subtypes with Slotoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] These channels are tetramers of a pore-forming α subunit (Slo1) and can associate with auxiliary β subunits (β1-β4), which modulate their biophysical and pharmacological properties.[2][3] The tissue-specific expression of β subunits results in a diversity of BK channel subtypes with distinct physiological roles.
Slotoxin (SloTX), a peptide toxin isolated from the venom of the scorpion Centruroides noxius, is a potent and specific blocker of mammalian BK channels.[2] Crucially, this compound exhibits differential affinity for BK channel subtypes based on their β subunit composition, making it an invaluable pharmacological tool for their differentiation.[1][2] This application note provides detailed protocols and data for utilizing this compound to distinguish between BK channel subtypes.
Quantitative Data: this compound Affinity for BK Channel Subtypes
The differential affinity of this compound for BK channel α and α+β subunit complexes allows for their pharmacological dissection. The following table summarizes the key quantitative parameters of this compound's interaction with different BK channel subtypes.
| BK Channel Subtype | Toxin | Parameter | Value | Reference |
| α (hslo) | This compound | Kd | 1.5 nM | [1] |
| α + β4 | This compound | Kd | 100 nM | [1] |
| α + β1 | This compound | On-rate | Reduced by two orders of magnitude compared to α subunit alone | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Differentiation of BK Channel Subtypes using Patch-Clamp
This protocol describes the use of the whole-cell patch-clamp technique to differentiate between BK channel subtypes based on their sensitivity to this compound.
Materials:
-
Cells expressing recombinant BK channel subtypes (α, α+β1, or α+β4) or primary cells of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Standard extracellular and intracellular solutions.
-
This compound stock solution (e.g., 1 µM in a buffer containing 0.1% BSA).
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate free Ca2+ concentration (e.g., 10 µM, calculated using software like MaxChelator) (pH 7.2 with KOH).
Procedure:
-
Cell Preparation: Plate cells expressing the BK channel subtype of interest onto glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a negative holding potential (e.g., -80 mV) where BK channels are predominantly closed.
-
Apply depolarizing voltage steps to elicit BK channel currents. A typical protocol would be steps from -80 mV to +80 mV in 20 mV increments for 200-500 ms.
-
-
Control Recording: Record baseline BK currents in the absence of this compound.
-
This compound Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
To differentiate subtypes, use a concentration range based on the known affinities. For example:
-
10 nM this compound: Should effectively block α subunit channels.
-
100-300 nM this compound: Will be required to see a significant block of α+β4 channels, while having a very slow onset of the block on α+β1 channels.
-
-
-
Recording in the Presence of this compound: After allowing sufficient time for the toxin to equilibrate (e.g., 5-10 minutes), repeat the voltage-clamp protocol to record the blocked BK currents.
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +60 mV) before and after this compound application.
-
Calculate the percentage of current inhibition: ((I_control - I_this compound) / I_control) * 100.
-
Construct dose-response curves by plotting the percentage of inhibition against the this compound concentration to determine IC50 values.
-
Expected Results:
-
α subunit channels: Will show high sensitivity to this compound, with significant block at low nanomolar concentrations (e.g., >80% block at 10 nM).
-
α+β1 channels: Will exhibit a much slower onset of block. The extent of block after a fixed application time will be significantly less than that for the α subunit alone.
-
α+β4 channels: Will be significantly less sensitive to this compound, requiring higher concentrations (in the 100 nM range) for a substantial block.
Protocol 2: Kinetic Analysis of this compound Block
This protocol focuses on determining the association (on-rate) and dissociation (off-rate) constants of this compound for different BK channel subtypes.
Procedure:
-
Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording of BK currents.
-
On-rate determination:
-
Apply a depolarizing voltage step to activate the channels.
-
Rapidly perfuse with a known concentration of this compound while maintaining the depolarization.
-
The rate of current decay reflects the on-rate of the toxin block. Fit the decay to a single exponential function to determine the time constant (τon). The apparent on-rate constant (kon) can be calculated from the relationship: 1/τon = kon[this compound] + koff. By plotting 1/τon against [this compound], kon can be determined from the slope.
-
-
Off-rate determination:
-
After achieving a steady-state block with this compound, rapidly perfuse with a toxin-free extracellular solution.
-
The rate of current recovery reflects the off-rate of the toxin. Fit the recovery to a single exponential function to determine the time constant (τoff), where koff = 1/τoff.
-
-
Data Analysis: Compare the kon and koff values between the different BK channel subtypes.
Expected Results:
-
The kon for α+β1 and α+β4 channels will be significantly slower than for the α subunit alone.
-
The koff may also be altered, contributing to the overall change in affinity (Kd = koff/kon).
Signaling Pathways and Experimental Workflows
BK Channel Subtypes in Cellular Signaling
The differential expression of β subunits tailors BK channel function to specific cellular contexts. For example, the α+β1 subtype is prominent in smooth muscle cells, where it plays a crucial role in regulating vascular tone. In contrast, the α+β4 subtype is highly expressed in the brain and is involved in shaping neuronal firing patterns.
Caption: Signaling pathways of BK channel subtypes.
Experimental Workflow for Differentiating BK Subtypes
The following diagram illustrates the logical workflow for using this compound to identify the subtype of a BK channel in a sample.
Caption: Workflow for BK subtype identification.
Logical Relationship of this compound Interaction with BK Subunits
The interaction of this compound with the BK channel is primarily with the α subunit's pore. The presence of β subunits sterically hinders this interaction, leading to the observed differential affinities.
Caption: this compound's interaction with BK subunits.
References
Application Notes and Protocols: A Comparative Analysis of Recombinant and Native Slotoxin in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slotoxin (SloTx), a 37-amino acid peptide isolated from the venom of the scorpion Centruroides noxius, is a potent and selective blocker of high-conductance calcium-activated potassium channels (MaxiK, BK channels).[1][2] These channels are crucial regulators of neuronal excitability and smooth muscle tone, making them attractive targets for drug discovery. This compound's unique properties, including its ability to differentiate between different subunit compositions of the MaxiK channel, make it an invaluable pharmacological tool.[1] This document provides detailed application notes and protocols for the functional characterization of both native and recombinant this compound, enabling researchers to effectively utilize this toxin in their studies.
This compound interacts with the pore-forming α-subunit of the MaxiK channel, leading to channel blockade.[2] Its binding affinity and reversibility are dependent on the presence of auxiliary β-subunits. It reversibly blocks channels composed of only α-subunits with a dissociation constant (Kd) of 1.5 nM.[1][2] In contrast, it irreversibly blocks channels composed of α- and β1-subunits and weakly and irreversibly blocks channels with α- and β4-subunits.[2] This differential activity allows for the pharmacological dissection of MaxiK channel subtypes in various tissues.
The production of this compound through recombinant methods offers a consistent and scalable alternative to the laborious process of purifying the native toxin from venom. However, it is critical to functionally validate recombinant this compound to ensure its activity is comparable to its native counterpart. These application notes provide the necessary protocols to perform such a comparative analysis using key functional assays.
Data Presentation: Recombinant vs. Native this compound
A direct, side-by-side comparison of the functional potency of recombinant versus native this compound is essential for validating recombinant batches. Below are tables summarizing the key functional parameters.
Table 1: Functional Potency of Native this compound
| Assay Type | Channel Subunit Composition | Parameter | Value |
| Electrophysiology | α | Kd | 1.5 nM[1] |
| Electrophysiology | α + β1 | Blockade | Irreversible[2] |
| Electrophysiology | α + β4 | Blockade | Weak, Irreversible[2] |
Table 2: Functional Potency of Recombinant this compound (Template)
| Assay Type | Channel Subunit Composition | Parameter | Observed Value |
| Electrophysiology | α | Kd | |
| Electrophysiology | α + β1 | Blockade | |
| Electrophysiology | α + β4 | Blockade | |
| Radioligand Binding | α | IC50 | |
| Radioligand Binding | α | Ki | |
| Cell-Based Assay | α | IC50 |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound physically occludes the pore of the MaxiK channel by binding to the outer vestibule. The interaction involves electrostatic interactions between the positively charged residues on the toxin and negatively charged residues in the channel pore region.
Caption: Mechanism of this compound action on MaxiK channels.
Experimental Workflow: Comparative Functional Analysis
This workflow outlines the key stages for comparing the bioactivity of recombinant and native this compound.
Caption: Workflow for comparing recombinant and native this compound.
Experimental Protocols
Protocol 1: Recombinant this compound Production and Purification
This protocol describes the expression of this compound in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a cleavable fusion tag (e.g., His-tag, MBP-tag) containing the synthetic this compound gene
-
LB Broth and Agar
-
Appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme, DNase I
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Protease for tag cleavage (e.g., TEV protease)
-
Dialysis tubing
-
Reverse-phase HPLC system
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on selective agar plates.
-
Expression:
-
Inoculate a single colony into a starter culture and grow overnight.
-
Inoculate a large culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated affinity column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the fusion protein with Elution Buffer.
-
-
Tag Cleavage and Purification:
-
Add the specific protease to the eluted protein and dialyze against a suitable buffer to remove the eluting agent and allow for tag cleavage.
-
Pass the dialyzed sample back through the affinity column to remove the cleaved tag and uncleaved fusion protein.
-
-
Final Purification:
-
Further purify the recombinant this compound using reverse-phase HPLC to achieve high purity.
-
Lyophilize the purified protein and store at -80°C.
-
Protocol 2: Native this compound Purification from Venom
This protocol describes the isolation of this compound from Centruroides noxius venom.
Materials:
-
Crude venom from Centruroides noxius
-
Distilled water
-
Centrifuge
-
Gel filtration chromatography column (e.g., Sephadex G-50)
-
Ion-exchange chromatography column (e.g., CM-Sepharose)
-
HPLC system with a C18 reverse-phase column
-
Ammonium acetate buffers
-
Acetonitrile
Procedure:
-
Venom Solubilization: Dissolve the crude venom in distilled water and centrifuge to remove insoluble material.
-
Gel Filtration Chromatography:
-
Load the supernatant onto a gel filtration column equilibrated with a suitable buffer (e.g., ammonium acetate).
-
Elute the proteins and collect fractions.
-
Assay fractions for activity on MaxiK channels to identify the active fractions.
-
-
Ion-Exchange Chromatography:
-
Pool the active fractions and load them onto an ion-exchange column.
-
Elute with a salt gradient (e.g., increasing concentration of ammonium acetate).
-
Collect and assay fractions for activity.
-
-
Reverse-Phase HPLC:
-
Further purify the active fraction(s) using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the peak corresponding to this compound.
-
-
Verification: Confirm the identity and purity of the native this compound by mass spectrometry and N-terminal sequencing.
-
Storage: Lyophilize the purified toxin and store at -80°C.
Protocol 3: Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol is for assessing the effect of this compound on MaxiK channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells transfected with the MaxiK channel α-subunit (and β-subunits if desired)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, free Ca2+ adjusted to desired concentration (e.g., 10 µM), pH 7.2 with KOH.
-
Stock solutions of native and recombinant this compound.
Procedure:
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration on a transfected cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit MaxiK currents by depolarizing voltage steps (e.g., to +60 mV).
-
Record baseline currents in the external solution.
-
-
Toxin Application:
-
Perfuse the cell with the external solution containing a known concentration of either native or recombinant this compound.
-
Record the inhibition of the MaxiK current over time until a steady-state block is achieved.
-
-
Dose-Response Analysis:
-
Repeat the toxin application with a range of concentrations to construct a dose-response curve.
-
Calculate the IC50 or Kd value by fitting the data to the Hill equation.
-
-
Washout: For reversible blockers, perfuse with the external solution without the toxin to observe the recovery of the current.
Protocol 4: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for MaxiK channels.
Materials:
-
Cell membranes prepared from cells expressing MaxiK channels.
-
Radiolabeled ligand for MaxiK channels (e.g., 125I-Iberiotoxin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA).
-
Non-labeled ("cold") native and recombinant this compound.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled native or recombinant this compound.
-
Incubation:
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
-
Protocol 5: Cell-Based Functional Assay (Membrane Potential-Sensitive Dyes)
This assay measures the functional consequence of MaxiK channel block by monitoring changes in membrane potential.
Materials:
-
Cells stably expressing MaxiK channels.
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
High-potassium solution to depolarize the cells (e.g., assay buffer with elevated KCl).
-
Native and recombinant this compound.
-
Fluorescent plate reader with fluidic handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and add the membrane potential-sensitive dye prepared in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Assay:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of native or recombinant this compound to the wells and incubate for a predetermined time.
-
Stimulate the cells by adding the high-potassium solution to induce depolarization through MaxiK channel activation.
-
Record the change in fluorescence, which reflects the change in membrane potential.
-
-
Data Analysis:
-
The inhibitory effect of this compound will be observed as a reduction in the depolarization-induced fluorescence change.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Studying Slotoxin Effects on High-Conductance Calcium-Activated Potassium (BK) Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slotoxin, a peptide toxin isolated from the venom of the scorpion Centruroides noxius, is a potent and selective blocker of high-conductance calcium-activated potassium (BK) channels, also known as MaxiK or KCa1.1 channels.[1] These channels are ubiquitously expressed and play crucial roles in a variety of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, and smooth muscle tone.[1][2][3][4] The specificity of this compound for BK channels, and its differential effects on channels with varying subunit compositions, makes it a valuable pharmacological tool for elucidating the physiological roles of these channels and for the development of novel therapeutics targeting BK channel dysfunction.[1]
This document provides detailed application notes and experimental protocols for characterizing the effects of this compound on BK channels using electrophysiological, radioligand binding, and fluorescence-based functional assays.
Mechanism of Action
This compound exerts its blocking effect by interacting with the outer pore of the BK channel α-subunit. The positively charged C-terminal of the toxin is thought to interact with negatively charged residues in the channel's pore region, leading to a physical occlusion of the ion conduction pathway. The binding kinetics and reversibility of this compound are dependent on the presence of auxiliary β subunits. It reversibly blocks channels composed of only the α-subunit, while it irreversibly blocks channels composed of α and β1 or β4 subunits.[2]
Experimental Protocols
Electrophysiology: Patch-Clamp Technique
Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring the activity of ion channels.[5][6] This method allows for the detailed characterization of this compound's effects on BK channel currents, including potency, kinetics of block, and voltage-dependence.
Objective: To determine the inhibitory concentration (IC50) of this compound on BK channels and to characterize the kinetics of the channel block.
Materials:
-
Cell line expressing the BK channel of interest (e.g., HEK293 cells stably expressing the human BK channel α-subunit, with or without β subunits)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution: 140 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4 with KOH
-
Internal (pipette) solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 1.1 mM EGTA, 1 mM CaCl2 (to achieve a desired free Ca2+ concentration, e.g., 10 µM), pH 7.2 with KOH
-
This compound stock solution (in appropriate vehicle, e.g., external solution with 0.1% BSA)
Protocol:
-
Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +60 mV for 200 ms) to elicit outward BK channel currents.
-
Control Recordings: Record stable baseline BK currents for at least 3-5 minutes before applying this compound.
-
This compound Application: Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the inhibition of the BK current by this compound. Continue recording until a steady-state block is achieved.
-
Dose-Response: Repeat steps 6-8 with a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis: Measure the peak outward current at the depolarizing step before and after this compound application. Calculate the percentage of inhibition for each concentration. Fit the dose-response data to a Hill equation to determine the IC50 value.
Expected Data:
| Parameter | Description |
| IC50 | The concentration of this compound that produces 50% inhibition of the BK channel current. |
| On-rate (kon) | The rate at which this compound binds to the channel. |
| Off-rate (koff) | The rate at which this compound dissociates from the channel. |
| Voltage Dependence | The effect of membrane potential on the blocking potency of this compound. |
Radioligand Binding Assay
Radioligand binding assays provide a method to directly measure the binding of a ligand (in this case, a radiolabeled toxin that competes with this compound) to its receptor (the BK channel).[7][8] This assay can be used to determine the binding affinity (Ki) of this compound. A common radioligand for BK channels is ¹²⁵I-Charybdotoxin, another well-characterized BK channel blocker.
Objective: To determine the binding affinity (Ki) of this compound for BK channels through competition with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells or tissues expressing BK channels
-
¹²⁵I-Charybdotoxin (or other suitable radioligand)
-
This compound
-
Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing BK channels in a lysis buffer and isolate the membrane fraction by centrifugation.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein)
-
A fixed concentration of ¹²⁵I-Charybdotoxin (typically at or below its Kd)
-
Varying concentrations of unlabeled this compound (for competition) or buffer (for total binding) or a high concentration of unlabeled Charybdotoxin (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Expected Data:
| Parameter | Description |
| Ki | The inhibition constant, representing the affinity of this compound for the BK channel. |
| Bmax | The maximum number of binding sites in the membrane preparation (determined from saturation binding experiments with the radioligand). |
Fluorescence-Based Functional Assays
Fluorescence-based assays are high-throughput methods to indirectly measure ion channel activity by monitoring changes in either membrane potential or ion flux.[4][7][9] These assays are well-suited for screening large compound libraries to identify BK channel modulators.
This assay utilizes a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential.[10][11] Blockade of BK channels by this compound will lead to membrane depolarization, which can be detected as an increase in fluorescence.
Objective: To determine the potency of this compound in blocking BK channels by measuring changes in membrane potential.
Materials:
-
Cell line stably expressing BK channels
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) or similar voltage-sensitive dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
High potassium stimulus buffer (Assay buffer with an elevated KCl concentration, e.g., 30 mM)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate for 30-60 minutes at 37°C.[7]
-
Compound Addition: Add varying concentrations of this compound to the appropriate wells.
-
Baseline Reading: Measure the baseline fluorescence for a few seconds using the plate reader.
-
Stimulation: Add the high potassium stimulus buffer to all wells to depolarize the cells and activate BK channels. The opening of BK channels will tend to repolarize the membrane.
-
Fluorescence Measurement: Immediately after stimulation, continuously measure the fluorescence for 1-3 minutes. In the presence of this compound, the repolarizing effect of BK channel opening will be diminished, resulting in a larger and more sustained depolarization (and thus higher fluorescence) compared to control wells.
-
Data Analysis: Calculate the change in fluorescence in response to stimulation for each this compound concentration. Plot the dose-response curve and determine the IC50 value.
This assay uses a thallium-sensitive fluorescent dye.[12][13] BK channels are permeable to thallium ions (Tl⁺). When the channels are open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. This compound will block this Tl⁺ influx.
Objective: To determine the potency of this compound in blocking BK channels by measuring the influx of thallium ions.
Materials:
-
Cell line stably expressing BK channels
-
Thallium Flux Assay Kit (e.g., FluxOR™ II Green Potassium Ion Channel Assay from Thermo Fisher Scientific)
-
Assay buffer (e.g., Chloride-free buffer)
-
Stimulus buffer containing thallium sulfate and a potassium channel activator (e.g., a depolarizing concentration of KCl)
-
This compound
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with the thallium-sensitive dye according to the kit protocol.[5]
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Assay Measurement: Place the plate in the fluorescence reader and initiate recording.
-
Stimulation: Add the stimulus buffer containing thallium to all wells.
-
Fluorescence Reading: Measure the increase in fluorescence over time as Tl⁺ enters the cells through open BK channels.[12]
-
Data Analysis: Determine the rate of fluorescence increase for each this compound concentration. Plot the dose-response curve and calculate the IC50 value.
Expected Data for Fluorescence-Based Assays:
| Assay | Parameter | Description |
| Membrane Potential | IC50 | The concentration of this compound that causes a 50% maximal increase in the depolarization-induced fluorescence signal. |
| Thallium Flux | IC50 | The concentration of this compound that causes a 50% inhibition of the thallium influx rate. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
BK channels are key regulators of cellular excitability and signaling. Their activation is typically downstream of events that increase intracellular calcium and/or cause membrane depolarization. Their opening, in turn, leads to hyperpolarization, which acts as a negative feedback mechanism.
Caption: General signaling pathway of BK channel activation and its downstream effects.
Experimental Workflow
A typical workflow for characterizing a novel BK channel modulator like this compound involves a tiered approach, starting with high-throughput screening and progressing to more detailed biophysical characterization.
Caption: Tiered experimental workflow for studying this compound's effects.
References
- 1. BK channel - Wikipedia [en.wikipedia.org]
- 2. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Dynamic regulation of the subunit composition of BK channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 11. Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 13. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Effective Use of Slotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slotoxin is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius. It is a potent and specific blocker of large-conductance Ca2+-activated K+ (BK) channels, also known as MaxiK or KCa1.1 channels.[1][2][3] What makes this compound a particularly valuable research tool is its ability to differentiate between BK channels with different auxiliary β subunit compositions.[3][4]
BK channels are critical in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][5] Their dysfunction is implicated in various pathological conditions. This compound's specificity allows for the precise dissection of the physiological and pathological roles of different BK channel subtypes.
This document provides detailed application notes and protocols for the effective use of this compound in various experimental settings. It includes quantitative data on its potency, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Data Presentation
The effective concentration of this compound varies depending on the experimental system and the specific subtype of the BK channel being studied. The following tables summarize the key quantitative data for this compound's activity.
Table 1: Potency of this compound on Different BK Channel Subtypes
| BK Channel Subunit Composition | Apparent Affinity (Kd) / IC50 | Blockade Characteristics | Reference |
| α subunit only | 1.5 nM (Kd) | Reversible | [2][3] |
| α + β1 subunits | Not explicitly stated, but potent | Irreversible | [2] |
| α + β4 subunits | Weakly blocks | Irreversible and weak | [2] |
Table 2: Recommended Starting Concentrations for Various Assays
| Assay Type | Recommended Concentration Range | Notes |
| Patch-Clamp Electrophysiology | 1 nM - 100 nM | Start with a concentration around the Kd (1.5 nM) and generate a dose-response curve. |
| Cell-Based Assays (e.g., membrane potential-sensitive dyes) | 10 nM - 500 nM | Higher concentrations may be required due to factors like non-specific binding and cell density. |
| Radioligand Binding Assays | 0.1 nM - 10 nM | For competition binding assays using a radiolabeled ligand. |
Reconstitution and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its biological activity.
Protocol 1: Reconstitution and Storage
-
Reconstitution:
-
Lyophilized this compound should be reconstituted in a buffered solution. A common and recommended solvent is 0.1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) or sterile water. BSA helps to prevent the peptide from adsorbing to the vial surface.
-
To prepare a 10 µM stock solution, add the appropriate volume of solvent to the vial. For example, to a vial containing 10 µg of this compound (molecular weight ~4.2 kDa), add 238 µL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
-
-
Storage:
-
Short-term (days to weeks): Store the reconstituted stock solution at 2-8°C.[6]
-
Long-term (months to a year): For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[6]
-
Freeze-thaw cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity.[6]
-
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound.
Electrophysiological Recording (Patch-Clamp)
Patch-clamp electrophysiology is a powerful technique to directly measure the effect of this compound on BK channel currents.[7][8] This protocol is adapted for whole-cell recordings from cells heterologously expressing BK channels (e.g., HEK293 or CHO cells) or from primary cells endogenously expressing these channels.
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Plate cells expressing the BK channel subtype of interest onto glass coverslips 24-48 hours before the experiment.
-
For transient transfections in cell lines like HEK293, this allows for sufficient channel expression.
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (e.g., using a calcium calculator). Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit BK currents by applying depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments).
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the external solution.
-
After obtaining a stable baseline recording of BK currents, perfuse the recording chamber with the this compound-containing external solution.
-
Allow sufficient time for the toxin to equilibrate and exert its effect. For reversible blockers, this may be a few minutes. For irreversible blockers, the effect will develop over time.
-
To determine the dose-response relationship, apply increasing concentrations of this compound and measure the percentage of current inhibition at each concentration.[9][10]
-
Cell-Based Membrane Potential Assay
Cell-based assays using membrane potential-sensitive fluorescent dyes are a higher-throughput method to screen for BK channel modulators. This protocol is suitable for a 96-well plate format.
Protocol 3: Fluorescent Membrane Potential Assay
-
Cell Preparation:
-
Seed cells expressing the BK channel of interest into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
After dye loading, wash the cells with the assay buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control (buffer only) and a positive control (a known BK channel blocker like Iberiotoxin).
-
Incubate for a sufficient time to allow for toxin binding and effect.
-
Depolarize the cells to activate BK channels. This can be achieved by adding a high-potassium solution. The opening of BK channels will lead to membrane hyperpolarization.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence will be proportional to the change in membrane potential.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of this compound observed | 1. Inactive toxin (degraded) | - Use a fresh aliquot of this compound. - Ensure proper reconstitution and storage. |
| 2. Low expression of BK channels | - Verify channel expression using another method (e.g., Western blot, immunocytochemistry). - Use a cell line with higher expression levels. | |
| 3. Insufficient incubation time | - Increase the incubation time, especially for irreversible blockade. | |
| High variability in results | 1. Inconsistent cell density | - Ensure a uniform cell monolayer in each well. |
| 2. Pipetting errors | - Use calibrated pipettes and proper technique. | |
| 3. Edge effects in 96-well plates | - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Unexpected changes in membrane potential | 1. Cell health issues | - Ensure cells are healthy and not overgrown. - Use fresh culture medium. |
| 2. Off-target effects (unlikely for this compound at low concentrations) | - Test on a cell line that does not express BK channels as a negative control. |
Conclusion
This compound is a highly selective and potent tool for the study of BK channels. Its ability to discriminate between different β subunits makes it invaluable for elucidating the specific roles of various BK channel isoforms in health and disease. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to advance their understanding of BK channel pharmacology and physiology.
References
- 1. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, alphaKTx1.11, a new scorpion peptide blocker of MaxiK channels that differentiates between alpha and alpha+beta (beta1 or beta4) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Troubleshooting & Optimization
Slotoxin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Slotoxin, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide toxin isolated from the venom of the scorpion Centruroides noxius. It is a potent and specific blocker of the large-conductance Ca²⁺-activated potassium channels, also known as BK channels or MaxiK channels. Its primary mechanism of action is to bind to the alpha subunit of the BK channel, thereby physically occluding the ion conduction pathway.
Q2: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound is stable at room temperature for short periods (days to weeks), making it suitable for standard shipping conditions.[1][2] For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C in a desiccated environment to prevent degradation.[3]
Q3: How should I store this compound once it is reconstituted in a solution?
Reconstituted this compound solutions are significantly less stable than the lyophilized powder.[1] For short-term storage (up to one month), it is recommended to prepare aliquots of the stock solution and store them in tightly sealed vials at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1] For immediate use, solutions can be kept at 4°C for a day.
Q4: What is the recommended solvent for reconstituting this compound?
The choice of solvent depends on the experimental requirements. High-purity water or aqueous buffers are commonly used. For electrophysiology experiments, the reconstitution buffer should be compatible with the external recording solution to avoid introducing confounding ions. A common practice is to use a buffer with a slightly acidic pH (e.g., pH 5-7), as this can improve the stability of some peptides.[1] Always use sterile, high-purity reagents to prevent contamination.[4]
Q5: Can I expect a loss of activity with improper storage?
Yes, improper storage can lead to a significant loss of this compound's biological activity. Factors such as elevated temperatures, repeated freeze-thaw cycles, and microbial contamination can cause the peptide to degrade or aggregate, reducing its ability to block BK channels.
Stability Data
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Temperature | Recommended Duration | Notes |
| Room Temperature | Days to Weeks | Suitable for short-term storage and shipping.[1][2] |
| 4°C | Weeks to Months | For intermediate-term storage. |
| -20°C | Up to 6 Months | Recommended for long-term storage. Keep desiccated.[3] |
| -80°C | Over 6 Months | Ideal for archival storage to ensure maximum stability.[3] |
Table 2: Recommended Storage Conditions for Reconstituted this compound
| Storage Temperature | Recommended Duration | Notes |
| 4°C | Up to 24 hours | For solutions to be used the same day. |
| -20°C | Up to 1 Month | Store in aliquots to avoid freeze-thaw cycles. |
| -80°C | Several Months | For longer-term storage of stock solutions. Aliquoting is critical. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity water or appropriate buffer (e.g., 10 mM HEPES, pH 7.2, with 150 mM NaCl)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect stability.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add Solvent: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock concentration (e.g., 100 µM).
-
Dissolve: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.[4] Visually inspect the solution to ensure there are no particulates.[4]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Activity using Patch-Clamp Electrophysiology
This protocol outlines a method to verify the biological activity of a freshly reconstituted or stored this compound solution by measuring its effect on BK channel currents.
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells transfected with the BK alpha subunit)
-
Patch-clamp setup with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External and internal recording solutions
-
Reconstituted this compound solution
Procedure:
-
Prepare Cells: Plate the cells expressing BK channels on coverslips suitable for patch-clamp recording.
-
Establish a Whole-Cell Recording: Obtain a stable whole-cell patch-clamp recording from a cell.
-
Record Baseline Currents: Elicit BK channel currents by applying a series of depolarizing voltage steps (e.g., from a holding potential of -80 mV to +80 mV in 20 mV increments). Record the baseline currents for a stable period (e.g., 2-3 minutes).
-
Apply this compound: Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 100 nM).
-
Record Post-Toxin Currents: Continue to apply the same voltage-step protocol and record the currents in the presence of this compound. A functional this compound solution should cause a significant reduction in the amplitude of the BK channel currents.
-
Washout (Optional): To test for the reversibility of the block, perfuse the cell with the control external solution without this compound and observe if the current amplitude recovers.
Troubleshooting Guide
Issue 1: No or reduced effect of this compound in the experiment.
-
Possible Cause 1: Degraded Toxin.
-
Solution: Ensure that the lyophilized toxin has been stored correctly at -20°C or -80°C and that reconstituted aliquots have not been subjected to multiple freeze-thaw cycles. If in doubt, use a fresh vial of lyophilized toxin to prepare a new stock solution.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Double-check the calculations for the stock solution and the final dilution. Ensure that the final concentration is appropriate for blocking the BK channels in your specific cell type.
-
-
Possible Cause 3: Adsorption to Surfaces.
-
Solution: Peptides can adsorb to glass and some plastics. Use low-protein-binding polypropylene tubes for storing and diluting this compound. Including a small amount of a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the final dilution can help prevent adsorption, but be aware of potential non-specific effects of BSA in your assay.
-
-
Possible Cause 4: Presence of BK Channel β Subunits.
-
Solution: The presence of certain β subunits can alter the binding affinity and kinetics of this compound. For example, the β4 subunit can make the channel less sensitive to the toxin. Confirm the subunit composition of the BK channels in your experimental system.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Reconstitution.
-
Solution: Follow a standardized and precise reconstitution protocol. Ensure the lyophilized powder is fully dissolved before aliquoting.
-
-
Possible Cause 2: Instability of Diluted Solutions.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Do not store highly diluted solutions for extended periods, even at 4°C.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the toxin.
-
Issue 3: Precipitate formation in the this compound solution.
-
Possible Cause 1: High Concentration.
-
Solution: Avoid preparing stock solutions at excessively high concentrations. If a high concentration is necessary, you may need to optimize the buffer conditions (e.g., pH, ionic strength).
-
-
Possible Cause 2: Improper Dissolution.
-
Solution: Ensure the peptide is fully dissolved during reconstitution. Gentle warming or sonication can sometimes help, but be cautious as this may also promote degradation.
-
-
Possible Cause 3: Buffer Incompatibility.
-
Solution: Ensure the buffer used for reconstitution and dilution is compatible with this compound. If you observe precipitation upon dilution in your experimental buffer, try a different buffer system.
-
Visualizations
Caption: BK channel activation and this compound inhibition pathway.
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Troubleshooting logic for reduced this compound activity.
References
Reconstituting lyophilized Slotoxin for experiments
Welcome to the technical support center for Slotoxin, a potent and selective blocker of MaxiK (BK, KCa1.1) channels. This guide provides detailed information for researchers, scientists, and drug development professionals on the proper reconstitution, use, and troubleshooting of experiments involving lyophilized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For optimal results, it is recommended to reconstitute lyophilized this compound in sterile, distilled water.[1][2][3] Alternatively, a buffer solution such as phosphate-buffered saline (PBS) at a pH of 7.4 can be used.[3] The choice of solvent may depend on the specific requirements of your experiment. For peptides with a positive overall charge, sterile water is a good starting point. If solubility issues arise, a dilute acetic acid solution can be used.[3]
Q2: How should I prepare a stock solution of this compound?
It is advisable to prepare a stock solution at a concentration higher than the final working concentration, typically around 1-2 mg/mL.[3] To prepare the stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[1][2] Gently add the calculated volume of your chosen solvent to the vial. To dissolve the peptide, swirl the vial gently or roll it between your fingers.[4] Avoid vigorous shaking, as this can cause foaming and denaturation of the peptide.[4]
Q3: What are the proper storage conditions for reconstituted this compound?
Once reconstituted, it is crucial to store the this compound solution properly to maintain its stability and activity. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[5] When stored at -20°C, the solution is generally stable for up to one month.[5] For lyophilized peptides, storage at -20°C or colder in a sealed container with a desiccant can preserve stability for several years.[1][2]
Q4: What is the mechanism of action of this compound?
This compound is a peptide toxin isolated from the venom of the scorpion Centruroides noxius.[6] It acts as a potent and selective blocker of large-conductance Ca2+-activated potassium (MaxiK, BK) channels.[6] The positively charged C-terminal of this compound interacts with the negatively charged pore region of the MaxiK channel, leading to a blockade of potassium ion flow.[6] This interaction is reversible for channels composed of only the α-subunit.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving lyophilized this compound | The peptide has formed aggregates. | Gently warm the solution or sonicate briefly to aid in dissolving the peptide.[1] Ensure the chosen solvent is appropriate for the peptide's properties. For basic peptides, a small amount of dilute acetic acid can be added.[3] |
| Inconsistent or no effect of this compound in experiments | Improper storage of reconstituted this compound leading to degradation. | Always store reconstituted this compound in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][5] Prepare fresh working solutions from a new aliquot for each experiment. |
| Pipette tip blockage during patch-clamp experiments. | Ensure the intracellular solution is filtered (0.2 µm filter) before use. Regularly clean the pipette holder and check for debris.[7] | |
| High background noise in electrophysiological recordings | Poor giga-ohm seal formation. | Ensure the pipette tip is clean and has the appropriate resistance. Apply gentle suction to form a high-resistance seal.[7] |
| Electrical interference from surrounding equipment. | Ensure proper grounding of all equipment and use a Faraday cage to shield the setup. | |
| Precipitation of this compound upon dilution in buffer | The buffer composition is incompatible with the peptide. | Avoid reconstituting directly in buffers with high salt concentrations.[1] Prepare a stock solution in sterile water first, and then dilute it into the final experimental buffer. |
Experimental Protocols
Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microtubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Remove the vial of lyophilized this compound from storage and allow it to equilibrate to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial in a sterile environment.
-
Add the desired volume of sterile water or PBS to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Once dissolved, aliquot the stock solution into sterile, low-protein binding microtubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Whole-Cell Patch-Clamp Protocol for Measuring MaxiK Channel Blockade by this compound
Cell Preparation:
-
Use a cell line endogenously expressing or transiently transfected with MaxiK channels (e.g., HEK293 cells).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
-
This compound Working Solution: Prepare fresh by diluting the stock solution in the external solution to the desired final concentration (e.g., 100 nM).
Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit MaxiK currents, apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).
-
Record the baseline MaxiK currents in the absence of this compound.
-
Perfuse the recording chamber with the this compound working solution and allow it to equilibrate for 2-5 minutes.
-
Record the MaxiK currents in the presence of this compound using the same voltage-step protocol.
-
To assess the reversibility of the block, wash out the this compound by perfusing with the external solution.
Data Presentation
Table 1: Reconstitution and Storage of Lyophilized this compound
| Parameter | Recommendation |
| Reconstitution Solvent | Sterile distilled water or PBS (pH 7.4) |
| Stock Solution Concentration | 1-2 mg/mL |
| Storage of Lyophilized Form | -20°C or colder in a desiccated environment |
| Storage of Reconstituted Solution | Aliquots at -20°C (up to 1 month) or -80°C (long-term) |
Table 2: Typical Parameters for Whole-Cell Patch-Clamp Experiments
| Parameter | Value |
| Cell Type | HEK293 cells expressing MaxiK channels |
| Holding Potential | -80 mV |
| Voltage Steps | -60 mV to +80 mV (20 mV increments) |
| Step Duration | 200 ms |
| This compound Concentration | 100 nM |
| Expected Result | Significant reduction in the amplitude of outward MaxiK currents |
Visualizations
Caption: Experimental workflow for assessing this compound's effect on MaxiK channels.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reconstituting botulinum toxin drugs: shaking, stirring or what? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Non-specific Binding of Slotoxin in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Slotoxin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius. It is a potent and specific blocker of large-conductance Ca2+-activated potassium channels (MaxiK or BK channels). Due to its positively charged C-terminal region, which is crucial for its interaction with the negatively charged pore of potassium channels, this compound has a propensity to bind non-specifically to negatively charged surfaces, such as standard polystyrene or polypropylene assay plates, and other macromolecules in the assay system.[1] This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its effects.
Q2: What are the primary causes of this compound's non-specific binding?
The primary drivers of non-specific binding for peptides like this compound are:
-
Electrostatic Interactions: The positive charge of this compound can lead to strong interactions with negatively charged surfaces of plasticware (e.g., carboxyl groups on treated polystyrene plates).[2]
-
Hydrophobic Interactions: Peptides can also engage in hydrophobic interactions with the polymer surfaces of assay plates.
-
Aggregation: While specific data on this compound aggregation is limited, peptides, in general, can self-associate, especially at high concentrations, leading to non-specific binding of aggregates.
Q3: Which type of assay plates are recommended for working with this compound?
The choice of plasticware can influence the degree of non-specific peptide binding. While polystyrene is common, studies have shown that polypropylene can offer superior recovery for some peptides.[3] However, for short-term assays, polystyrene may be adequate.[4] It is recommended to test both surfaces for your specific assay conditions. Low-binding microplates, which have surfaces modified to be more hydrophilic, are also a valuable option to consider.
Troubleshooting Guides
High Background Signal in this compound ELISA or Plate-Based Assays
High background is a common indicator of significant non-specific binding. The following steps can help diagnose and mitigate this issue.
Problem: High and uniform background across the plate.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Insufficient Blocking | Optimize blocking buffer and incubation time. | The blocking agent may not be effectively saturating all non-specific binding sites on the plate. Increase the concentration of the blocking agent or the incubation time. For instance, if using 1% BSA, try increasing to 3% or 5%. Extend incubation from 1 hour to 2 hours or overnight at 4°C.[5][6] |
| Inappropriate Blocking Agent | Test alternative blocking agents. | Not all blocking agents are equally effective for all analytes. Given this compound's small size and positive charge, a smaller molecular weight blocker might be more effective. See the "Comparative Efficacy of Blocking Agents" table below. |
| Suboptimal Buffer Composition | Adjust the pH and ionic strength of buffers. | Electrostatic interactions are sensitive to pH and salt concentration. Increasing the salt concentration (e.g., using PBS with 300-500 mM NaCl) can help to shield charges and reduce non-specific binding.[5] |
| Contamination of Reagents | Use fresh, high-purity reagents. | Contamination of buffers or the this compound stock with other proteins or particulates can contribute to high background.[7] Filter-sterilize buffers and use high-purity water. |
| Inadequate Washing | Increase the number and vigor of wash steps. | Insufficient washing can leave unbound this compound or detection reagents in the wells. Increase the number of washes (from 3 to 5-6 cycles) and ensure complete aspiration of wash buffer between steps. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer is highly recommended.[5][6] |
Problem: High background in specific wells or in a pattern (e.g., "edge effect").
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Uneven Plate Sealing/Evaporation | Use high-quality plate sealers and ensure proper sealing. | Evaporation from outer wells can concentrate reagents, leading to increased non-specific binding. Ensure the plate sealer is applied firmly and evenly across all wells. |
| Cross-Contamination | Be meticulous with pipetting technique. | Use fresh pipette tips for each reagent and sample addition. Avoid splashing between wells.[7] |
| Plate Stacking during Incubation | Ensure even temperature distribution. | Uneven heating or cooling of the plate can lead to inconsistent binding. Incubate plates individually or use a validated incubator that ensures uniform temperature. |
Data Presentation
Comparative Efficacy of Blocking Agents for Peptide Assays
The choice of blocking agent is critical. The following table summarizes common blockers and their suitability for assays involving small, cationic peptides like this compound.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Suitability for this compound |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single protein, well-characterized, reduces hydrophobic interactions.[8] | Can mask epitopes of small molecules if the BSA molecule is too large. Fatty acid content can vary and affect performance.[1] | Good. A standard starting point. Fatty-acid free BSA is recommended. |
| Non-Fat Dry Milk (Casein) | 2-5% (w/v) | Inexpensive, contains a mixture of proteins of various sizes which can be very effective.[9] The smaller proteins in casein are particularly effective blockers.[9] | Can contain endogenous enzymes (phosphatases) and biotin, which may interfere with certain detection systems. May cross-react with some antibodies.[8][10] | Very Good. The presence of smaller proteins makes it a strong candidate. Not recommended for assays with phospho-specific antibodies or biotin-streptavidin detection. |
| Normal Serum (e.g., Goat, Rabbit) | 5-10% (v/v) | Contains a wide variety of proteins, providing effective blocking. | Can contain antibodies that may cross-react with assay components. Expensive. | Use with Caution. Should be from a species that does not cross-react with any of the antibodies used in the assay. |
| Synthetic/Polymer Blockers (e.g., PVA, PEG) | Varies by product | Protein-free, reducing the risk of cross-reactivity. Can be very effective.[11] | May not be as effective as protein-based blockers for all applications. Can be more expensive. | Good Alternative. A suitable option if protein-based blockers interfere with the assay. |
Experimental Protocols
Protocol for Optimizing Blocking Conditions in a this compound Binding Assay
This protocol outlines a method to empirically determine the best blocking strategy for a direct binding ELISA where this compound is coated on the plate.
-
Plate Coating:
-
Dilute this compound to 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the this compound solution to the wells of a high-binding polystyrene or polypropylene 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).
-
-
Blocking:
-
Prepare a panel of blocking buffers to be tested (e.g., 1%, 3%, 5% BSA in PBST; 2%, 5% Non-Fat Dry Milk in PBST; a commercial synthetic blocker).
-
Add 200 µL of each blocking buffer to a set of coated wells (and also to a set of uncoated wells to serve as a background control).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Detection (Example using a primary antibody against this compound):
-
Dilute the primary antibody in each of the corresponding blocking buffers.
-
Add 100 µL of the diluted primary antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Secondary Antibody and Substrate:
-
Add 100 µL of a diluted HRP-conjugated secondary antibody (diluted in the corresponding blocking buffer).
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 100 µL of 1 M H₂SO₄.
-
-
Analysis:
-
Read the absorbance at 450 nm.
-
The optimal blocking buffer will be the one that provides the highest signal in the this compound-coated wells and the lowest signal in the uncoated (background) wells.
-
Mandatory Visualization
Signaling Pathway of this compound Action
This compound's primary mode of action is the blockade of the MaxiK (BK) potassium channel. This channel plays a crucial role in regulating cellular excitability by integrating signals from membrane potential changes and intracellular calcium levels.
Caption: this compound blocks the MaxiK channel, preventing K⁺ efflux and leading to prolonged cell depolarization.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow provides a logical sequence of steps to systematically address and reduce non-specific binding of this compound in an assay.
Caption: A systematic workflow for troubleshooting and optimizing assays to reduce non-specific binding.
References
- 1. MaxiK channel and cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinity of endotoxin to plastic | Lonza [bioscience.lonza.com]
- 5. arp1.com [arp1.com]
- 6. biocompare.com [biocompare.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Directed evolution of polypropylene and polystyrene binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison of blocking agents for an ELISA for LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Slotoxin Concentration for Effective Channel Block
Welcome to the technical support center for Slotoxin, a potent and selective blocker of large-conductance Ca2+-activated potassium (MaxiK, BK) channels. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Centruroides noxius. It is a highly specific blocker of mammalian MaxiK channels (also known as BK channels or hSlo).[1][2] Its primary targets are the pore-forming α subunits of these channels. This compound can differentiate between MaxiK channel complexes based on their auxiliary β subunit composition.[1][2]
Q2: How does this compound block MaxiK channels?
This compound functions by physically occluding the channel pore. The positively charged C-terminal region of the toxin interacts with the negatively charged pore region of the MaxiK channel's α-subunit, leading to a blockade of ion flow.[3]
Q3: What is the typical effective concentration range for this compound?
The effective concentration of this compound is highly dependent on the subunit composition of the target MaxiK channel. For channels composed solely of the α-subunit, this compound blocks reversibly with a dissociation constant (Kd) of approximately 1.5 nM.[1][2] For channels containing α and β1 or β4 subunits, the block is much weaker and can be irreversible.[3] A concentration of 100 nM may be required to see an effect on α+β4 channels, especially with shorter incubation times.[1][2]
Q4: How should I store and handle this compound?
Like most peptides, this compound should be stored lyophilized at -20°C or colder. For creating stock solutions, use a buffer appropriate for your experimental system (e.g., your external recording solution). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Long-term storage of peptides in solution is generally not recommended.
Troubleshooting Guide
Issue 1: I am not observing any channel block with this compound.
-
Possible Cause 1: Inadequate Incubation Time.
-
Explanation: The association of this compound with MaxiK channels containing β1 or β4 subunits is approximately 10 times slower than that of other common blockers like Iberiotoxin or Charybdotoxin.[1] A short application time may not be sufficient to observe a significant block.
-
Solution: Increase the incubation time of your preparation with this compound. For α+β4 channels, a 5-minute application at 100 nM may show little to no effect.[1] Consider extending the application time to 15-30 minutes or longer.
-
-
Possible Cause 2: Incorrect this compound Concentration.
-
Explanation: The required concentration of this compound varies significantly with the channel subunit composition.
-
Solution: If the subunit composition of your target channels is unknown, perform a dose-response experiment to determine the optimal concentration. Start with a low nanomolar concentration (e.g., 1 nM) and incrementally increase the concentration.
-
-
Possible Cause 3: Degraded this compound.
-
Explanation: Improper storage or handling can lead to the degradation of the peptide.
-
Solution: Ensure that this compound is stored correctly at -20°C or below and that stock solutions are aliquoted and subjected to minimal freeze-thaw cycles. If degradation is suspected, use a fresh vial of the toxin.
-
Issue 2: The channel block appears incomplete.
-
Possible Cause 1: Heterogeneous Channel Population.
-
Explanation: Your experimental preparation may express a mixed population of MaxiK channels with varying subunit compositions, leading to differential sensitivity to this compound.
-
Solution: If possible, use a heterologous expression system (e.g., Xenopus oocytes or HEK cells) to study a defined channel population. If working with native tissue, be aware that you may be observing the combined response of multiple channel subtypes.
-
-
Possible Cause 2: Reversible Block of α Subunits.
-
Explanation: The block of MaxiK channels composed solely of α subunits by this compound is reversible.[1][2] During washout periods, the toxin may be dissociating from the channels, leading to an apparent incomplete block.
-
Solution: Minimize the washout time between different this compound concentrations during a dose-response experiment. For studying reversibility, perform a full washout after achieving a stable block.
-
Issue 3: The channel block appears irreversible.
-
Possible Cause: Presence of β1 or β4 Subunits.
-
Explanation: this compound blocks MaxiK channels composed of α and β1 or β4 subunits in an irreversible or very slowly reversible manner.[3]
-
Solution: If you observe an irreversible block, it is highly likely that your channels contain β1 or β4 subunits. This property can be used to pharmacologically identify the presence of these subunits in your preparation.
-
Quantitative Data Summary
| Parameter | Value | Channel Subunit Composition | Block Characteristics | Reference |
| Kd | 1.5 nM | α subunit only | Reversible | [1][2] |
| Kd | ~100 nM | α + β4 subunits | Weak and slow association | [2] |
| IC50 | 1.5 x 10-9 M | Channels with β1 auxiliary subunit | Irreversible | |
| Binding Kinetics | ~10x slower than Iberiotoxin/Charybdotoxin | α + β1 or β4 subunits | Slow association | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Patch-Clamp Electrophysiology
This protocol outlines a method for generating a concentration-response curve to determine the IC50 of this compound for a specific MaxiK channel population.
1. Cell Preparation and Recording Setup:
- Prepare cells expressing the MaxiK channel of interest (e.g., cultured cells, Xenopus oocytes, or acutely dissociated neurons).
- Establish a whole-cell or inside-out patch-clamp configuration.
- Use appropriate internal and external recording solutions to isolate MaxiK channel currents. A typical external solution might contain (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4. The internal solution could contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a buffered Ca2+ concentration appropriate to activate the channels.
2. Baseline Current Recording:
- Obtain a stable baseline recording of MaxiK channel activity. This can be achieved by holding the membrane potential at a depolarized level (e.g., +60 mV) or by applying depolarizing voltage steps.
3. This compound Application:
- Prepare a series of this compound dilutions in the external recording solution, ranging from sub-nanomolar to micromolar concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
- Apply the lowest concentration of this compound to the patched cell using a perfusion system.
- Allow sufficient time for the block to reach a steady state. Given the slow binding kinetics of this compound, especially with β subunits, this may take several minutes.[1]
- Record the current amplitude in the presence of the toxin.
4. Washout and Subsequent Concentrations:
- For reversible block, perform a thorough washout with the control external solution until the current returns to the baseline level.
- For irreversible or slowly reversible block, it is advisable to use a new patch for each concentration to generate a cumulative concentration-response curve.
- Repeat step 3 with increasing concentrations of this compound.
5. Data Analysis:
- For each concentration, calculate the percentage of current inhibition using the formula: % Inhibition = (1 - (I_toxin / I_baseline)) * 100, where I_toxin is the current in the presence of this compound and I_baseline is the control current.
- Plot the % Inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.
Visualizations
References
- 1. This compound, alphaKTx1.11, a new scorpion peptide blocker of MaxiK channels that differentiates between alpha and alpha+beta (beta1 or beta4) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Slotoxin Binding and Washout Protocols
This technical support center provides guidance on washout protocols for reversible Slotoxin binding, addressing common issues encountered during electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius. It is a potent blocker of voltage-gated potassium channels (Kv), showing selectivity for certain subtypes. Its primary targets include Kv1.1 and Kv1.3 channels, making it a valuable tool for studying the physiological roles of these channels.
Q2: Is the binding of this compound to Kv channels reversible?
Yes, the binding of this compound to Kv channels is generally considered reversible. This means that the toxin can be washed out, leading to a recovery of the channel's function. The efficiency and rate of this washout can depend on several factors, including the specific Kv channel subtype, the concentration of this compound used, and the experimental conditions.
Q3: How long does it take to washout this compound?
The time required for a complete washout of this compound is not definitively established in the provided literature and can vary. Generally, for reversible binders, a perfusion of a toxin-free solution for several minutes is a standard starting point. The exact duration should be determined empirically for your specific experimental setup by monitoring the recovery of the potassium current.
Q4: What factors can influence the washout of this compound?
Several factors can affect the efficiency of this compound washout:
-
Flow rate of the perfusion system: A higher flow rate will exchange the solution in the experimental chamber more rapidly, facilitating faster washout.
-
Chamber volume: Smaller volume chambers will allow for a quicker and more complete solution exchange.
-
Temperature: Temperature can affect the dissociation rate of the toxin from the channel.
-
Presence of "sticky" surfaces: The toxin may adhere to the tubing or surfaces of the experimental setup, leading to a slow release and incomplete washout.
-
Concentration of this compound used: Higher concentrations may require longer washout times.
Troubleshooting Guide
Issue 1: Incomplete or slow recovery of current after washout.
-
Possible Cause 1: Insufficient washout time.
-
Solution: Extend the duration of the perfusion with the control solution. Monitor the current recovery in real-time to determine when a plateau is reached.
-
-
Possible Cause 2: "Sticky" compound.
-
Solution: this compound may be adhering to the perfusion tubing or the experimental chamber. Try priming the perfusion system with a high concentration of a "dummy" protein like bovine serum albumin (BSA) to block non-specific binding sites before the experiment.
-
-
Possible Cause 3: Channel rundown.
-
Solution: The decrease in current may not be due to incomplete washout but rather to a general decline in channel activity over the course of a long experiment (rundown). To test for this, establish a stable baseline recording in the control solution for a period equivalent to the toxin application and washout time to assess the degree of rundown.
-
Issue 2: High variability in washout results between experiments.
-
Possible Cause 1: Inconsistent perfusion system performance.
-
Solution: Ensure that the flow rate of your perfusion system is consistent between experiments. Calibrate the system regularly.
-
-
Possible Cause 2: Differences in cell health or channel expression levels.
-
Solution: Use cells with similar passage numbers and ensure consistent expression levels of the target Kv channel. Monitor cell health throughout the experiment.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for MeKTx13-3, a toxin from the venom of the lesser Asian scorpion Mesobuthus eupeus with activity on Kv1.1, Kv1.2, Kv1.3, and Kv1.6 channels.[1][2][3] While not this compound, this data for a similar peptide toxin provides context for the range of affinities observed for such molecules.
| Toxin | Channel Subtype | IC50 (nM) |
| MeKTx13-3 | Kv1.1 | ~2 |
| MeKTx13-3 | Kv1.2 | ~100 |
| MeKTx13-3 | Kv1.3 | ~10 |
| MeKTx13-3 | Kv1.6 | ~60 |
Experimental Protocols
Standard Electrophysiology Washout Protocol for this compound
This protocol assumes the use of a whole-cell patch-clamp configuration on cells expressing the target Kv channel.
-
Establish a Stable Baseline:
-
Obtain a stable whole-cell recording.
-
Perfuse the cell with the control extracellular solution until a stable baseline current is established. This typically takes 2-5 minutes.
-
-
Apply this compound:
-
Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Apply the toxin until the inhibitory effect on the Kv channel current reaches a steady state. The time required will depend on the toxin concentration and the association rate.
-
-
Initiate Washout:
-
Switch the perfusion back to the control extracellular solution.
-
Maintain a constant flow rate to ensure efficient solution exchange in the recording chamber.
-
-
Monitor Current Recovery:
-
Continuously monitor the recovery of the Kv channel current.
-
The washout is considered complete when the current returns to the pre-toxin baseline level. The duration of this step should be determined empirically.
-
Visualizations
Caption: Experimental workflow for a this compound washout protocol.
References
Potential off-target effects of Slotoxin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Slotoxin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a peptide toxin isolated from the venom of the scorpion Centruroides noxius. Its primary target is the high-conductance calcium-activated potassium channel, also known as the BK channel, MaxiK channel, or Slo1.[1][2] this compound is a potent blocker of this channel and can differentiate between various subunit compositions.
Q2: How specific is this compound for BK channels at nanomolar concentrations?
At concentrations near its dissociation constant (Kd), this compound is highly selective for BK channels. Studies have shown that it displays minimal to no activity on other types of potassium channels at these concentrations.[1]
Q3: What are the known binding affinities of this compound for its primary target?
The binding affinity of this compound for the alpha subunit of the BK channel is well-characterized.
| Target Channel | Subunit Composition | Dissociation Constant (Kd) | Reference |
| MaxiK (BK) Channel | α-subunit only | ~1.5 nM | --INVALID-LINK-- |
Q4: I am observing unexpected effects in my cellular assay at high micromolar concentrations of this compound. Could these be off-target effects?
While this compound is highly selective at nanomolar concentrations, it is plausible that at high micromolar concentrations, off-target effects may emerge. Peptide toxins can exhibit reduced specificity at concentrations significantly above their Kd. Potential off-target interactions could include other types of potassium channels or, less commonly, other ion channels. It is crucial to perform appropriate control experiments to investigate this possibility.
Q5: What are the first steps to troubleshoot potential off-target effects?
If you suspect off-target effects, the first step is to perform a concentration-response curve for the observed effect and compare it to the known IC50 for the BK channel. If the effect occurs at a much higher concentration, it is likely an off-target effect. Additionally, using a structurally unrelated BK channel blocker can help determine if the observed effect is mediated by BK channel inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at High this compound Concentrations
Symptoms:
-
Increased cell death observed in cytotoxicity assays (e.g., LDH or MTT assay).
-
Visible changes in cell morphology.
-
Reduced cell viability at concentrations significantly higher than the IC50 for BK channel blockade.
Possible Causes:
-
Non-specific membrane disruption: At very high concentrations, some peptides can have a detergent-like effect on cell membranes, leading to general cytotoxicity.
-
Off-target effects on essential ion channels: Blockade of other critical ion channels could lead to cellular dysfunction and death.
Troubleshooting Steps:
-
Perform a Hemolysis Assay: To assess for general membrane-disrupting effects, a hemolysis assay can be performed. Significant hemolysis at high concentrations suggests non-specific membrane damage.
-
Conduct an LDH or MTT Assay: Quantify the cytotoxicity across a wide range of this compound concentrations to determine the concentration at which cell death occurs.
-
Electrophysiological Screening: If available, screen this compound at the cytotoxic concentration against a panel of key cardiac and neuronal ion channels to identify potential off-target interactions.
Issue 2: Unexplained Electrophysiological or Signaling Effects
Symptoms:
-
Alterations in action potential firing patterns not consistent with BK channel blockade alone.
-
Changes in intracellular signaling pathways that are not known to be downstream of BK channels.
Possible Causes:
-
Cross-reactivity with other potassium channels: At high concentrations, this compound may partially block other Kv or even other types of K+ channels.
-
Modulation of voltage-gated sodium (Nav) or calcium (Cav) channels: While less likely, interaction with these channels at high concentrations cannot be entirely ruled out without direct testing.
Troubleshooting Steps:
-
Manual Patch-Clamp Analysis: Perform detailed electrophysiological recordings on cell types expressing the ion channel you suspect is being affected off-target. Apply a high concentration of this compound and look for changes in current characteristics.
-
Use of Specific Channel Blockers: In your functional assay, pre-incubate with known specific blockers of suspected off-target channels (e.g., tetrodotoxin for Nav channels, nifedipine for L-type Cav channels) before applying the high concentration of this compound. If the unexpected effect is diminished, it points towards an off-target interaction.
Potential Off-Target Effects at High Concentrations: A Summary
The following table summarizes potential off-target effects of this compound at high concentrations, based on general knowledge of related scorpion toxins. Note: Specific experimental data for this compound on these channels is limited; these are extrapolated possibilities for troubleshooting purposes.
| Ion Channel Family | Specific Channel (Example) | Potential Effect at High Concentrations (>1 µM) | Expected % Inhibition (at 10 µM) - Hypothetical |
| Voltage-gated K+ (Kv) | Kv1.1, Kv1.3 | Weak blockade | 5-15% |
| Voltage-gated Na+ (Nav) | Nav1.5 (cardiac) | Very weak or no effect | <5% |
| Voltage-gated Ca2+ (Cav) | Cav1.2 (L-type) | Very weak or no effect | <5% |
| Inward-rectifier K+ (Kir) | Kir2.1 | Very weak or no effect | <5% |
| hERG (Kv11.1) | hERG | Very weak or no effect | <5% |
Experimental Protocols
Protocol 1: Hemolysis Assay for General Cytotoxicity
Objective: To assess the membrane-damaging potential of this compound at high concentrations using red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (e.g., from a healthy donor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Create a serial dilution of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include negative controls (PBS only) and positive controls (1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
Protocol 2: Automated Patch-Clamp for Off-Target Ion Channel Screening
Objective: To screen for off-target effects of high-concentration this compound on a panel of heterologously expressed ion channels.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Cell lines stably expressing the ion channels of interest (e.g., Nav1.5, Cav1.2, hERG, Kv1.3, Kir2.1)
-
Appropriate extracellular and intracellular recording solutions for each ion channel.
-
This compound at a high concentration (e.g., 10 µM).
-
Known selective inhibitors for each channel as positive controls.
Procedure:
-
Prepare cell suspensions for each cell line according to the instrument's protocol.
-
Load the cells and recording solutions onto the automated patch-clamp system.
-
Establish stable whole-cell recordings.
-
Apply a voltage protocol appropriate for activating the specific ion channel being tested.
-
After establishing a baseline recording, perfuse the cells with the high concentration of this compound.
-
Record the channel activity in the presence of this compound.
-
Calculate the percentage of inhibition of the peak current.
-
Perform a washout step to assess the reversibility of any observed effects.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical relationship of high this compound concentration and experimental considerations.
References
Technical Support Center: Ensuring Peptide Integrity of Slotoxin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of Slotoxin in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.
Troubleshooting Guide
This guide provides solutions to common problems researchers may face when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Lyophilized this compound | - Incorrect solvent selection.- Peptide concentration is too high.- Formation of aggregates upon reconstitution. | - Solvent Selection: For initial reconstitution, use sterile, purified water. If solubility issues persist, a small amount of an organic solvent like acetonitrile (up to 30%) with 0.1% formic acid can be used for initial solubilization, followed by dilution with the desired aqueous buffer.[1] Always test solubility with a small aliquot first.- Concentration: Attempt to dissolve the peptide at a lower concentration.- Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[2] |
| Loss of Biological Activity (MaxiK Channel Blocking) | - Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage in solution).- Oxidation of sensitive amino acid residues.- Adsorption to plasticware. | - Storage: Aliquot the reconstituted this compound into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]- Prevent Oxidation: For long-term storage in solution, use degassed buffers. If oxidation is suspected, integrity can be checked via mass spectrometry.- Use Appropriate Labware: Use low-protein-binding polypropylene or glass vials to minimize adsorption. |
| Precipitation of this compound in Solution | - Change in pH or buffer composition.- The concentration of the peptide is above its solubility limit in the current buffer.- Interaction with components in the experimental medium. | - Buffer Compatibility: Ensure the buffer pH is compatible with this compound's stability (generally pH 5-7 for many peptides). When diluting into a new buffer, add the peptide solution slowly while vortexing.- Check Concentration: Centrifuge the solution to pellet any precipitate and re-quantify the supernatant to determine the actual concentration in solution.- Test Conditions: Before a large-scale experiment, test the solubility and stability of this compound in the final experimental medium at the intended concentration. |
| Inconsistent Results Between Experiments | - Inaccurate initial peptide concentration.- Degradation of the stock solution over time.- Variability in handling and preparation. | - Accurate Quantification: Use a reliable method like a BCA assay to determine the precise concentration of your stock solution after reconstitution.- Fresh Aliquots: Use a fresh aliquot of your stock solution for each experiment to avoid issues with degradation from repeated handling of a single stock.- Standardized Protocol: Follow a consistent, detailed protocol for reconstitution, storage, and handling of the this compound solution. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, we recommend using sterile, purified water. If you encounter solubility issues, you can use a small amount of an organic solvent like acetonitrile (up to 30%) containing 0.1% formic acid to first dissolve the peptide, and then slowly dilute it with your aqueous buffer of choice.[1] It is always best practice to test the solubility of a small amount of the peptide before dissolving the entire stock.
2. How should I store this compound solutions to ensure stability?
For long-term stability, it is highly recommended to store this compound in its lyophilized form at -20°C or colder, protected from light.[3] Once reconstituted, the solution should be aliquoted into low-protein-binding tubes and stored at -20°C or -80°C. To prevent degradation, avoid repeated freeze-thaw cycles.[2][3] For short-term storage (a few days), a refrigerated temperature of 4°C may be acceptable, but freezing is optimal for longer periods.
3. What is the expected stability of this compound in solution?
4. How can I determine the concentration of my this compound solution?
A modified Bicinchoninic Acid (BCA) assay is a suitable method for determining the concentration of peptide solutions.[5][6][7] Standard BCA assays can show variability with peptides, but a modified protocol involving denaturation with SDS can improve accuracy.[5] It is important to create a standard curve with a known peptide or protein standard.
5. What are the common causes of this compound degradation?
Common degradation pathways for peptides include:
-
Oxidation: Residues like Methionine (Met) and Cysteine (Cys) are susceptible to oxidation.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.
-
Hydrolysis: Cleavage of the peptide backbone can occur, especially at Aspartic acid (Asp) residues.
-
Aggregation: Peptides can form aggregates, which can lead to precipitation and loss of function.
6. How can I prevent this compound aggregation?
To minimize aggregation, reconstitute the peptide at a concentration that is known to be soluble. Using buffers at a pH away from the peptide's isoelectric point (pI) can also help. If aggregation is observed, gentle sonication may help to break up aggregates.[2] Storing the peptide in smaller aliquots can also reduce the chances of aggregation that can be induced by repeated temperature changes.
Quantitative Data Summary
While specific quantitative stability and solubility data for this compound are not extensively published, the following tables provide representative data for similar peptides, which can be used as a guideline for experimental design.
Table 1: Representative Peptide Degradation Kinetics (α-conotoxin TxID) at Different Temperatures (pH 3.0) [4]
| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-life (t₀.₅) (days) |
| 50 | 0.031 | 22.35 |
| 60 | 0.072 | 9.63 |
| 70 | 0.158 | 4.39 |
| 80 | 0.351 | 1.97 |
This data illustrates the significant impact of temperature on peptide stability.
Table 2: General Peptide Solubility in Common Solvents
| Solvent | General Solubility Characteristics |
| Water (Sterile, Purified) | Generally the first choice for polar/charged peptides. |
| Aqueous Buffers (e.g., PBS, Tris) | Solubility is pH-dependent. Peptides are often least soluble at their isoelectric point (pI). |
| Acetonitrile (ACN) | Used as a co-solvent for hydrophobic peptides. Often used with an acid like formic or trifluoroacetic acid. |
| Dimethyl Sulfoxide (DMSO) | A good solvent for many non-polar peptides, but can be problematic for assays involving live cells. |
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of sterile, purified water or recommended buffer to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If the peptide does not readily dissolve, brief sonication in a water bath can be applied.
-
Aliquoting: Once fully dissolved, divide the solution into single-use, low-protein-binding aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Quantification of this compound Concentration using a Modified BCA Assay[5][6][7][8]
-
Prepare Standards: Prepare a series of known concentrations of a standard protein (e.g., Bovine Serum Albumin, BSA) in the same buffer as your this compound sample.
-
Sample Preparation: In separate microfuge tubes, mix 50 µL of your this compound sample and each standard with 50 µL of 0.2 M NaOH containing 2% (w/v) SDS.
-
Denaturation: Heat the tubes to 95°C for 5 minutes.
-
Cooling: Allow the tubes to cool to room temperature.
-
Assay Plate Preparation: Transfer 25 µL of each denatured sample and standard in triplicate to a 96-well microplate.
-
BCA Reagent: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Incubation: Add 200 µL of the BCA working reagent to each well. Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Generate a standard curve from the BSA standards and use the equation of the line to calculate the concentration of your this compound sample.
Protocol 3: Assessing this compound Integrity using Reverse-Phase HPLC (RP-HPLC)[2][9]
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
HPLC System:
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Inject the sample. A pure, intact this compound sample should yield a single major peak. The appearance of multiple peaks or a shift in the retention time of the main peak can indicate degradation or modification.
Protocol 4: Verifying this compound Mass using Mass Spectrometry (MS)
-
Sample Preparation: Desalt the peptide sample using a C18 ZipTip or a similar method to remove buffer components that can interfere with ionization. Elute the peptide in a solvent suitable for MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis: Infuse the prepared sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for this compound (expected molecular weight ~4296 Da).
-
Data Analysis: The resulting spectrum should show a major peak corresponding to the expected mass-to-charge ratio (m/z) of intact this compound. The presence of additional peaks may indicate degradation products (e.g., oxidized or hydrolyzed forms).
Visualizations
Caption: Experimental workflow for ensuring this compound integrity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Structural characterization of scorpion peptides and their bactericidal activity against clinical isolates of multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
How to address slow association rate of Slotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the slow association rate of Slotoxin in their experiments.
Troubleshooting Guides
Issue: Slow Association Rate of this compound in Electrophysiology Experiments
A slow on-rate for this compound can manifest as a gradual and incomplete block of ion channel currents during patch-clamp recordings, making it difficult to determine accurate binding kinetics and potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Buffer Composition | 1. Optimize Ionic Strength: The association of charged peptides like this compound is sensitive to the ionic strength of the extracellular solution. Systematically vary the NaCl or KCl concentration (e.g., 100 mM, 150 mM, 200 mM) in your recording solution.[1][2][3] 2. Adjust pH: The charge of both this compound and the ion channel can be influenced by pH. Test a range of pH values around the physiological standard (e.g., 7.2, 7.4, 7.6) to find the optimal condition for electrostatic interactions.[4] 3. Divalent Cation Concentration: Divalent cations like Ca²⁺ and Mg²⁺ can screen surface charges. Try reducing their concentration in the external solution, ensuring the health of the cell is maintained. | An optimized buffer composition will enhance the electrostatic steering between this compound and the channel vestibule, leading to a faster association rate. |
| Temperature Effects | 1. Increase Temperature: Increasing the temperature of the recording chamber can increase the kinetic energy of the molecules, potentially leading to a faster association rate.[5] Test recordings at temperatures slightly above room temperature (e.g., 25°C, 30°C, 37°C). Ensure the temperature is stable throughout the experiment. | A higher temperature may accelerate the binding of this compound to the channel, resulting in a quicker onset of the block. |
| Peptide Integrity and Conformation | 1. Fresh Aliquots: Use freshly thawed aliquots of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles. 2. Carrier Protein: Include a low concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1 mg/mL) in the external solution to prevent non-specific binding of the peptide to the perfusion system. | Ensuring the integrity and proper conformation of this compound will maximize the concentration of active toxin available to bind to the channel. |
| Experimental Setup | 1. Perfusion Rate: A slow perfusion rate can lead to a gradual increase in the local concentration of this compound around the cell. Increase the perfusion speed to ensure rapid and complete solution exchange.[6] | A faster perfusion rate will establish the desired toxin concentration at the cell surface more quickly, allowing for a more accurate measurement of the association rate. |
Frequently Asked Questions (FAQs)
Q1: Why is the association rate of this compound important for my research?
A1: The association rate (k_on) is a critical parameter for understanding the mechanism of action of this compound. A slow association rate can lead to an underestimation of the toxin's potency (IC₅₀ or K_d) in experiments with short incubation times. For drug development, a compound with a fast on-rate is often desirable for a rapid onset of therapeutic effect.
Q2: I am observing a very slow and incomplete block of Kv1.3 channels with this compound. What are the first things I should check?
A2: First, verify the integrity and concentration of your this compound stock. Use a fresh aliquot and ensure it has been stored correctly. Second, check your experimental conditions. Ensure your perfusion system allows for rapid solution exchange around the patched cell. Finally, consider optimizing your external recording solution's ionic strength and pH, as these can significantly impact the electrostatic interactions driving this compound binding.[1][2][3][4]
Q3: Can I modify this compound to improve its association rate?
A3: Yes, site-directed mutagenesis can be a powerful tool to enhance binding affinity and kinetics. Based on studies of other peptide toxins, you could consider mutations in the C-terminal region of this compound, which is implicated in its interaction with the channel pore. For instance, substituting neutral or negatively charged residues with positively charged ones (e.g., Arginine or Lysine) could enhance electrostatic attraction.[7][8] However, any modification should be followed by thorough experimental validation to assess its impact on activity and selectivity.
Q4: Are there any post-translational modifications that could affect this compound's binding?
A4: While specific data on this compound is limited, post-translational modifications (PTMs) are known to influence the activity of other peptide toxins. For example, amidation of the C-terminus can increase stability and binding affinity. If you are using a recombinant source of this compound, ensuring it undergoes appropriate PTMs could be crucial for its full activity.
Q5: How does the presence of β subunits on the Kv channel affect this compound's association rate?
A5: The presence of auxiliary β subunits can significantly alter the structure of the channel's outer vestibule, which is the binding site for this compound. This can lead to steric hindrance or changes in the electrostatic environment, often resulting in a slower association rate compared to the α-subunit alone.
Experimental Protocols
Protocol 1: Optimizing Electrophysiological Recordings for Slow-Binding Toxins
This protocol outlines a systematic approach to optimize whole-cell patch-clamp recordings to accurately measure the kinetics of a slow-binding peptide toxin like this compound.
1. Cell Preparation and Patching:
- Culture cells expressing the target ion channel (e.g., Kv1.3) to an appropriate density.
- Prepare standard internal and external recording solutions.
- Establish a stable whole-cell patch-clamp configuration with low series resistance.[3][6]
2. Baseline Current Recording:
- Perfuse the cell with the control external solution.
- Apply a voltage protocol to elicit stable, reproducible currents. For Kv channels, a depolarizing step from a holding potential of -80 mV is typical.
- Record baseline currents for a sufficient period to ensure stability.
3. Toxin Application and Optimization:
- Initial Test: Perfuse a known concentration of this compound and monitor the rate of current inhibition.
- Ionic Strength Optimization: Prepare a series of external solutions with varying ionic strengths (e.g., 100, 150, 200 mM NaCl). Apply this compound in each solution and record the on-rate.
- pH Optimization: Prepare a series of external solutions with varying pH (e.g., 7.2, 7.4, 7.6). Repeat the toxin application and measure the association rate at each pH.
- Temperature Optimization: If your setup allows, perform experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to assess the temperature dependence of the association rate.[5][9]
4. Data Analysis:
- Measure the peak current amplitude at each time point during toxin application.
- Fit the time course of current inhibition to a single exponential decay function to determine the observed association rate constant (k_obs) at each toxin concentration.
- Plot k_obs versus the this compound concentration. The slope of this linear relationship will give you the association rate constant (k_on).
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound and a related toxin, mokatoxin-1, for different potassium channels. This data can serve as a reference for expected potency.
| Toxin | Target Channel | Reported Affinity (Ki or IC₅₀) | Reference |
| This compound | hKv1.3 | 366 nM (Ki) | [10] |
| Mokatoxin-1 | hKv1.3 | 4.4 ± 0.5 nM (Ki) | [10] |
| Mokatoxin-1 | hKv1.1 | >1,000 nM | [10] |
| Mokatoxin-1 | hKv1.2 | >1,000 nM | [10] |
| Mokatoxin-1 | KCa1.1 | >1,000 nM | [10] |
Visualizations
Caption: Workflow for optimizing this compound binding in electrophysiology.
Caption: Simplified pathway of this compound binding and channel block.
References
- 1. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies of the Mechanistic Details of the pH-dependent Association of Botulinum Neurotoxin with Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular framework for temperature-dependent gating of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of site-directed mutagenesis in the N-terminal domain of thermolysin on its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis of dendrotoxin K reveals amino acids critical for its interaction with neuronal K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High temperature sensitivity is intrinsic to voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A designer ligand specific for Kv1.3 channels from a scorpion neurotoxin-based library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Slotoxin's Blockade of MaxiK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Slotoxin and other prominent MaxiK (BK) channel blockers. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their experimental needs and to provide detailed protocols for validating channel blockade.
Introduction to MaxiK Channels and their Blockers
Large-conductance calcium-activated potassium channels (MaxiK or BK channels) are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their dysfunction is implicated in various pathological conditions, making them a significant target for drug development. Pharmacological blockade is a primary method for investigating the physiological roles of these channels.
This compound, a peptide toxin isolated from the venom of the scorpion Centruroides noxius, is a potent and specific blocker of MaxiK channels.[2] It exhibits a unique profile in its interaction with different subunit compositions of the channel, making it a valuable tool for dissecting the roles of specific MaxiK channel isoforms. This guide compares this compound with other widely used MaxiK channel blockers, including Iberiotoxin, Charybdotoxin, and Paxilline.
Comparative Analysis of MaxiK Channel Blockers
The efficacy and selectivity of a channel blocker are critical parameters for experimental design. The following table summarizes the key quantitative data for this compound and its alternatives.
| Blocker | Type | Target Subunit(s) | Affinity (Kd / IC50) | Key Characteristics |
| This compound | Peptide Toxin | α | Kd: 1.5 nM[1][2] | Differentiates between α and α+β complexes; slow association with β subunit-containing channels.[2] |
| α+β1 | Weakly blocks | |||
| α+β4 | Very weak blockade (effective Kd > 100 nM)[1] | |||
| Iberiotoxin | Peptide Toxin | α | Kd: ~1 nM[3], IC50: ~2 nM[4] | Highly selective for MaxiK channels over other potassium channels.[1][4] |
| α+β1 | IC50: 65 ± 7 nM[5] | |||
| α+β4 | IC50: 2.6 ± 0.3 µM[5][6] | Its sensitivity is significantly reduced by the β4 subunit.[5][6] | ||
| Charybdotoxin | Peptide Toxin | α | IC50: ~15 nM (for Ca-activated K channels)[7] | Blocks both MaxiK and some voltage-gated K+ channels (e.g., Kv1.3).[8] |
| α+β1 | IC50: 2.8 ± 1 nM[5] | |||
| α+β4 | IC50: 365 ± 17 nM[5] | |||
| Paxilline | Mycotoxin | α | Ki: 1.9 nM | Potent, non-peptide blocker; its inhibition is state-dependent (favors closed channels).[9][10] |
| α+β complexes | Blocks indiscriminately.[11] | IC50 shifts from ~10 nM (closed channels) to ~10 µM (open channels).[9][10] |
Mechanism of Action: Pore Blockade
Peptide toxins like this compound, Iberiotoxin, and Charybdotoxin physically occlude the outer pore of the MaxiK channel, thereby preventing the flow of potassium ions. A conserved lysine residue on these toxins inserts into the selectivity filter of the channel, acting as a "plug".[1] The specificity of these toxins is determined by the interactions between other residues on the toxin and the external vestibule of the channel.
Caption: Mechanism of this compound blockade of the MaxiK channel pore.
Experimental Protocols
Validating the blockade of MaxiK channels by this compound or other inhibitors is typically achieved through electrophysiological techniques, primarily patch-clamp recording.
Whole-Cell Patch-Clamp Protocol
This technique allows for the recording of macroscopic currents from the entire cell membrane.
1. Cell Preparation:
-
Culture cells expressing the MaxiK channel subunits of interest (e.g., HEK293 cells transfected with α, α+β1, or α+β4 subunits).
-
Plate cells on glass coverslips suitable for microscopy and recording.
2. Solutions:
-
External (Bath) Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2/5% CO2 to maintain a pH of 7.4.[12][13]
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[12] To study Ca2+-activated currents, a calcium buffer like EGTA and a defined free Ca2+ concentration are included.
3. Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.[14]
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.[15]
-
Rupture the membrane patch within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.[16]
-
Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit MaxiK currents.
-
After obtaining a stable baseline recording, perfuse the bath with the desired concentration of this compound or other blocker and record the change in current amplitude.
Outside-Out Patch-Clamp Protocol
This configuration is used to study the activity of single or a few ion channels in a small patch of membrane, with the extracellular side facing the bath solution. This is particularly useful for studying the direct interaction of externally applied blockers with the channel.
1. Initial Steps:
-
Follow the whole-cell patch-clamp procedure to achieve the whole-cell configuration.
2. Patch Excision:
-
Slowly withdraw the pipette from the cell. The membrane attached to the pipette tip will detach from the cell and reseal, forming a small vesicle with the extracellular side of the membrane facing the bath solution.[17]
3. Recording and Blocker Application:
-
Apply voltage steps to the patch to record single-channel currents.
-
Perfuse the recording chamber with the blocker to observe its effect on single-channel activity (e.g., reduction in open probability or complete block).
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for validating the blockade of MaxiK channels.
Caption: Experimental workflow for validating MaxiK channel blockade.
Conclusion
This compound is a highly valuable tool for the study of MaxiK channels, offering a unique ability to discriminate between channels with and without auxiliary β subunits. Its high affinity for the α subunit makes it a potent blocker for channels composed solely of this subunit. For researchers investigating the differential roles of MaxiK channel isoforms, this compound provides a distinct advantage over less selective blockers like Charybdotoxin or state-dependent blockers like Paxilline. The choice of blocker will ultimately depend on the specific experimental question and the subunit composition of the MaxiK channels being investigated. The provided protocols offer a standardized approach to validate the effects of these compounds, ensuring robust and reproducible data.
References
- 1. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, alphaKTx1.11, a new scorpion peptide blocker of MaxiK channels that differentiates between alpha and alpha+beta (beta1 or beta4) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. pnas.org [pnas.org]
- 6. A neuronal β subunit (KCNMB4) makes the large conductance, voltage- and Ca2+-activated K+ channel resistant to charybdotoxin and iberiotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current understanding of iberiotoxin-resistant BK channels in the nervous system [frontiersin.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. youtube.com [youtube.com]
- 17. scientifica.uk.com [scientifica.uk.com]
A Researcher's Guide to Control Experiments for Slotoxin Application in BK Channel Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Slotoxin with other common large-conductance calcium-activated potassium (BK) channel blockers. The information presented here is intended to assist in the design of robust control experiments for studies utilizing this compound, ensuring the accuracy and reliability of your findings.
Introduction to this compound
This compound (SloTx) is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius. It is a potent and specific blocker of BK channels (also known as MaxiK, KCa1.1, or Slo1 channels). This compound's primary mechanism of action is the physical occlusion of the channel pore, mediated by a specific interaction between the positively charged C-terminal of the toxin and the negatively charged pore region of the channel.[1] Notably, this compound can differentiate between various subunit compositions of the BK channel, showing reversible blockade of channels composed solely of the pore-forming α-subunit and irreversible blockade of channels containing α- and β1- or β4-subunits.[1]
Essential Control Experiments
To ensure the specificity of this compound's effects in your experiments, a series of control experiments are crucial. These controls help to distinguish the direct effects of BK channel blockade from potential off-target or non-specific effects of the peptide.
Negative Controls
A negative control is essential to demonstrate that the observed effects are due to the specific action of this compound and not to the peptide nature of the substance or the vehicle it is dissolved in.
-
Vehicle Control: The most basic negative control is the vehicle solution in which this compound is dissolved. This is typically a buffered saline solution, and applying the vehicle alone should not produce any effect on the BK channel activity.
-
Scrambled this compound Peptide: A more rigorous negative control is a scrambled version of the this compound peptide. This peptide has the same amino acid composition as this compound but in a randomized sequence. This control helps to rule out non-specific effects related to the charge or overall composition of the peptide.
-
This compound Sequence: Thr-Phe-Ile-Asp-Val-Asp-Cys-Thr-Val-Ser-Lys-Glu-Cys-Trp-Ala-Pro-Cys-Lys-Ala-Ala-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Lys-Cys-Tyr-Val[1]
-
Example Scrambled Sequence: Val-Lys-Gly-Ala-Cys-Thr-Phe-Asp-Lys-Tyr-Cys-Met-Val-Glu-Pro-Lys-Ile-Ser-Trp-Cys-Arg-Ala-Gly-Thr-Asp-Val-Lys-Cys-Phe-Lys-Cys-Gly-Ala-Val-Asp-Cys-Thr
-
Positive Controls and Alternative Blockers
Positive controls are well-characterized BK channel blockers that can be used to confirm the presence and functionality of BK channels in the experimental preparation. These can also serve as comparators to benchmark the effects of this compound.
-
Iberiotoxin (IbTx): A 37-amino acid peptide toxin from the scorpion Buthus tamulus, Iberiotoxin is a highly potent and selective blocker of BK channels.[2] It shares significant sequence homology with this compound.[3]
-
Charybdotoxin (ChTx): Another scorpion venom peptide that blocks BK channels with high affinity. However, it is less specific than Iberiotoxin and can also block some voltage-gated potassium channels (Kv1.x).
-
Paxilline: A non-peptide, cell-permeable mycotoxin that acts as a potent blocker of BK channels.[4] Its mechanism involves binding to the closed state of the channel.[5][6]
Comparative Performance Data
The following table summarizes the key performance metrics of this compound and its common alternatives. It is important to note that values can vary depending on the experimental conditions and the specific subunit composition of the BK channels being studied.
| Blocker | Type | Target | Potency (IC₅₀ / K_d) | Reversibility | Subunit Specificity |
| This compound | Peptide | BK Channel (α-subunit) | K_d = 1.5 nM[2][3] | Reversible[3] | Differentiates between α and α+β complexes[2][3] |
| Iberiotoxin | Peptide | BK Channel | IC₅₀ ≈ 2 nM | Reversible | Less effective on channels with β4 subunits |
| Charybdotoxin | Peptide | BK, Kv1.x Channels | High affinity for BK | Reversible | Less specific than Iberiotoxin |
| Paxilline | Small Molecule | BK Channel | IC₅₀ ≈ 10 nM (closed state) to 10 µM (open state)[6][7] | Reversible | Generally non-selective for β subunits |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Screening BK Channel Blockers in HEK293 Cells
This protocol is designed for recording BK channel currents in a heterologous expression system and assessing the efficacy of blockers.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the desired BK channel α-subunit (and β-subunits if required) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 10 µM) (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BK channel currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the blocker (this compound, Iberiotoxin, or Paxilline) at the desired concentration.
-
Record the currents in the presence of the blocker and after washout to assess reversibility.
4. Data Analysis:
-
Measure the peak outward current at each voltage step before, during, and after blocker application.
-
Calculate the percentage of current inhibition at each voltage.
-
Construct a dose-response curve by applying a range of blocker concentrations and calculate the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparing BK Channel Blockers
The following diagram illustrates a typical workflow for comparing the efficacy of different BK channel blockers.
Downstream Signaling Pathway of BK Channel Activation in Smooth Muscle
Activation of BK channels in vascular smooth muscle cells leads to membrane hyperpolarization and subsequent vasodilation. The following diagram outlines this key signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, alphaKTx1.11, a new scorpion peptide blocker of MaxiK channels that differentiates between alpha and alpha+beta (beta1 or beta4) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
A Comparative Guide to Slotoxin and Iberiotoxin for BK Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent peptide toxins, Slotoxin and Iberiotoxin, used in the study of large-conductance calcium-activated potassium (BK) channels. Understanding the distinct properties of these blockers is crucial for designing precise experiments and interpreting results accurately.
At a Glance: Key Differences
| Feature | This compound | Iberiotoxin |
| Primary Source | Scorpion (Centruroides noxius) | Scorpion (Buthus tamulus) |
| Specificity | Highly selective for BK channels | Highly selective for BK channels |
| Affinity (α subunit) | High affinity (nM range) | High affinity (pM to nM range) |
| Effect of β1 Subunit | Reduces on-rate of binding | Reduces on-rate and significantly decreases off-rate (near irreversible binding) |
| Effect of β4 Subunit | Significantly reduces affinity | Renders channel largely insensitive |
Quantitative Comparison of Toxin Affinity
The affinity of this compound and Iberiotoxin for BK channels is significantly modulated by the presence of auxiliary β subunits. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for different BK channel compositions.
| Toxin | BK Channel Subunit Composition | Reported Affinity (Kd / IC50) | Reference |
| This compound | α | 1.5 nM (Kd) | [1] |
| α + β1 | On-rate reduced by two orders of magnitude | [2] | |
| α + β4 | 100 nM (Kd) | [1] | |
| Iberiotoxin | α | ~250 pM (IC50), ~1 nM (Kd) | [3][4][5] |
| α + β1 | On-rate reduced, off-rate acutely decreased | [2] | |
| α + β4 | Renders channel insensitive (IC50 increases 250-1000 fold) | [2] |
Mechanism of Action and a Signaling Pathway
Both this compound and Iberiotoxin are pore blockers of the BK channel. They bind to the outer vestibule of the channel's α subunit, physically occluding the ion conduction pathway. The presence of β subunits, particularly their extracellular loops, can sterically hinder toxin binding or alter the conformation of the binding site, thereby modulating the affinity and kinetics of the block.
Caption: Pore-blocking mechanism of this compound and Iberiotoxin on the BK channel α subunit and the modulatory effect of the β subunit.
Experimental Protocols
Accurate characterization of BK channel blockers relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the macroscopic currents flowing through all BK channels on a cell's surface and to assess the inhibitory effects of this compound and Iberiotoxin.
Experimental Workflow
Caption: Workflow for assessing BK channel blockers using whole-cell patch-clamp.
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, pH 7.2 with KOH. Free Ca2+ can be buffered to desired concentrations.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose, pH 7.4 with NaOH.
Voltage Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) where BK channels are predominantly closed.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to activate the BK channels.
-
Return to the holding potential.
-
Repeat the protocol after the application of the toxin to measure the reduction in current amplitude.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of the toxins to the BK channel by competing with a radiolabeled ligand.
Experimental Workflow
Caption: Workflow for determining toxin binding affinity using a radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the BK channel of interest in a cold lysis buffer and pellet the membranes by centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled BK channel ligand (e.g., [¹²⁵I]-Iberiotoxin) and a range of concentrations of the unlabeled competitor (this compound or Iberiotoxin).
-
Filtration: Rapidly filter the samples through a glass fiber filter to trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
Both this compound and Iberiotoxin are invaluable tools for studying BK channels. The choice between them will depend on the specific experimental question and the BK channel subunit composition of the system under investigation. Iberiotoxin's near-irreversible binding to α+β1 channels can be advantageous for certain applications, while this compound's differential affinity for α+β1 versus α+β4-containing channels allows for pharmacological dissection of these subtypes. Researchers should carefully consider the quantitative data and experimental context presented in this guide to select the most appropriate toxin for their studies.
References
- 1. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 5. smartox-biotech.com [smartox-biotech.com]
Advantages of Slotoxin for studying specific BK channel isoforms.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Large-conductance Ca2+-activated K+ (BK) channels, crucial regulators of neuronal excitability and smooth muscle tone, exhibit significant functional diversity due to the co-assembly of the pore-forming α subunit with various auxiliary β subunits (β1-β4). This heterogeneity presents a challenge for researchers aiming to dissect the physiological roles of specific BK channel isoforms. Slotoxin, a peptide toxin isolated from the venom of the scorpion Centruroides noxius, has emerged as a powerful tool for differentiating between these isoforms, offering distinct advantages over other commonly used BK channel blockers. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal pharmacological tool for their studies.
Superior Selectivity of this compound
The primary advantage of this compound lies in its remarkable ability to discriminate between BK channels with different β subunit compositions. Unlike broader BK channel blockers, this compound exhibits distinct binding affinities and kinetics depending on the associated β subunit, allowing for the functional isolation of specific channel subtypes.
Key Advantages of this compound:
-
Isoform Differentiation: this compound can distinguish between BK channels composed of the α subunit alone, and those complexed with β1 or β4 subunits.[1]
-
Modulated Blockade by β Subunits: The presence of the β1 subunit significantly reduces the on-rate of this compound blockade by two orders of magnitude compared to the α subunit alone.[1]
-
Resistance Conferred by β4 Subunit: BK channels associated with the β4 subunit are highly resistant to this compound blockade.[1] This property is invaluable for isolating and studying neuronal BK channels where the β4 subunit is prominently expressed.
Comparative Analysis of BK Channel Blockers
While other toxins and small molecules are available to study BK channels, they often lack the isoform specificity of this compound. The following table summarizes the available quantitative data for common BK channel blockers, highlighting their varying affinities for different channel compositions.
| Toxin/Compound | BK Channel Isoform | Affinity (Kd/IC50) | Key Characteristics |
| This compound | α | High affinity (specific values not readily available in tabular format) | Differentiates between α, α+β1, and α+β4 isoforms.[1] |
| α + β1 | Reduced on-rate of blockade.[1] | ||
| α + β4 | Highly resistant to blockade.[1] | ||
| Iberiotoxin (IbTX) | α | ~1 nM (Kd)[2] | High affinity and selectivity for BK channels over other potassium channels.[3] |
| α + β1 | Decreased association rate, but essentially irreversible binding. | ||
| α + β4 | Reduced toxin binding. | ||
| Charybdotoxin (ChTX) | α | High affinity | Also blocks other voltage-gated potassium channels.[3] |
| α + β1 | 50-fold higher affinity than α alone. | ||
| α + β2/β3 | ~30-fold lower sensitivity than α alone.[4] | ||
| α + β4 | ~1000-fold slower association rate than α alone.[4] | ||
| Paxilline | General BK Blocker | ~10 nM (IC50, closed state) to ~10 µM (IC50, open state)[2] | Potent, non-peptidergic blocker that acts on the intracellular side.[2][5] Its inhibition is state-dependent and not specific to any particular β subunit isoform.[2][5] |
Experimental Protocols
The gold-standard method for assessing the effect of toxins on BK channels is the whole-cell patch-clamp technique . This method allows for the direct measurement of ion channel currents in response to voltage changes and the application of pharmacological agents.
Detailed Protocol for Whole-Cell Patch-Clamp Analysis of BK Channel Blockers
1. Cell Preparation:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express BK channels.
-
Transfect the cells with plasmids encoding the desired BK channel subunits (e.g., α alone, α + β1, α + β4). Use a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca2+ (calculated using a Ca-EGTA calculator to achieve the desired concentration, e.g., 10 µM). Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual control, approach a single, fluorescently-labeled cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
4. Toxin Application and Data Analysis:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of the BK channel blocker (e.g., this compound).
-
Record the currents again in the presence of the toxin.
-
To determine the extent of block, measure the peak current amplitude at a specific depolarizing voltage (e.g., +60 mV) before and after toxin application.
-
Calculate the percentage of current inhibition.
-
To determine the concentration-response relationship, apply a range of toxin concentrations and fit the data to the Hill equation to obtain the IC50 value.
-
Wash out the toxin by perfusing with the control external solution to assess the reversibility of the block.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing the selectivity of a BK channel blocker and the basic signaling pathway of BK channel activation.
References
- 1. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Interpreting Electrophysiological Data with Slotoxin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Slotoxin and its key alternatives used in electrophysiological studies, with a focus on their interactions with voltage-gated potassium channels. This document is intended to assist researchers in selecting the appropriate toxin for their experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Introduction
The study of ion channels is fundamental to understanding a vast array of physiological processes, from neuronal signaling to immune responses. Peptide toxins isolated from venomous creatures have proven to be invaluable tools for dissecting the function of specific ion channels with high precision. This compound, a peptide derived from the venom of the scorpion Centruroides noxius, is a potent blocker of large-conductance Ca2+-activated K+ (MaxiK or BK) channels. While this compound is highly valuable for studying BK channels, researchers investigating the roles of voltage-gated potassium (Kv) channels, particularly Kv1.1 and Kv1.3, often turn to alternative toxins with greater selectivity for these targets. This guide will provide a detailed comparison of this compound with two prominent alternatives: ShK toxin and Kaliotoxin.
Toxin Overview and Mechanism of Action
This compound: A 37-amino acid peptide that acts as a potent and reversible blocker of the alpha subunit of MaxiK channels[1][2]. Its mechanism of action involves the physical occlusion of the channel pore, thereby inhibiting potassium ion flux.
ShK Toxin: A 35-amino acid peptide isolated from the sea anemone Stichodactyla helianthus. ShK is a potent blocker of several Kv channels, with particularly high affinity for Kv1.3 and Kv1.1[3]. It also blocks the channel pore, and its analogues have been developed to enhance selectivity for Kv1.3.
Kaliotoxin (KTX): A 38-amino acid peptide from the venom of the scorpion Androctonus mauretanicus. KTX is a potent blocker of both Kv1.1 and Kv1.3 channels, making it a useful tool for studying the physiological roles of these channels[4].
Quantitative Comparison of Toxin Activity
The following tables summarize the inhibitory activity of this compound, ShK toxin and its analogues, and Kaliotoxin on various potassium channels. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which are measures of the toxin's potency.
Table 1: Electrophysiological Activity of this compound
| Toxin | Target Channel | Species | Expression System | IC50 / Kd | Reference |
| This compound | MaxiK (α-subunit) | Human | --- | Kd = 1.5 nM | [1] |
Table 2: Electrophysiological Activity of ShK Toxin and Analogues
| Toxin | Target Channel | Species | Expression System | IC50 / Kd | Reference |
| ShK | Kv1.1 | Mouse | L929 fibroblasts | IC50 = 21.5 pM | [2] |
| Kv1.3 | Mouse | L929 fibroblasts | IC50 = 13.3 pM | [2] | |
| Kv1.6 | --- | --- | Kd = 165 pM | [3] | |
| Kv3.2 | Human | --- | IC50 ≈ 0.6 nM | [3] | |
| ShK-186 | Kv1.1 | --- | --- | >100-fold selectivity for Kv1.3 | [2] |
| Kv1.3 | --- | --- | IC50 = 69 pM | [2] | |
| ShK-235 | Kv1.1 | Mouse | L929 fibroblasts | 2250-fold selectivity for Kv1.3 | [2] |
| Kv1.3 | Mouse | L929 fibroblasts | 5-fold loss of efficacy vs. ShK | [2] | |
| ShK[K18A] | Kv1.1 | Mouse | L929 fibroblasts | --- | [5] |
| Kv1.3 | Mouse | L929 fibroblasts | IC50 ≈ 35 pM | [5] |
Table 3: Electrophysiological Activity of Kaliotoxin
| Toxin | Target Channel | Species | Expression System | IC50 / Kd | Reference |
| Kaliotoxin | Kv1.1 | Rat | Brain synaptosomes | --- | [4] |
| Kv1.3 | Rat | --- | --- | [4] | |
| Kv1.2 | --- | --- | No effect |
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp recording of Kv1.3 currents in a mammalian cell line, a common technique used to generate the data presented in this guide. Specific parameters may need to be optimized for different cell types and recording conditions.
Cell Preparation:
-
Culture mammalian cells (e.g., L929 fibroblasts or HEK293 cells) stably expressing the desired potassium channel (e.g., human Kv1.3).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a selected cell with the pipette tip while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents before applying the toxin.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the toxin.
-
Record currents at steady-state block to determine the inhibitory effect.
-
To determine the IC50, apply a range of toxin concentrations and fit the concentration-response data to a Hill equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of these toxins.
Caption: T-Cell Receptor Signaling and the Role of Kv1.3.
References
Unmasking the β4 Subunit: A Comparative Guide to Identification Methods for BK Channels
For researchers, scientists, and drug development professionals, definitively identifying the presence of the β4 auxiliary subunit on large-conductance calcium-activated potassium (BK) channels is crucial for understanding neuronal excitability, disease pathology, and for the development of targeted therapeutics. This guide provides a comprehensive comparison of methods to confirm the presence of the β4 subunit, with a focus on the use of the scorpion toxin, Slotoxin.
This document will delve into the electrophysiological footprint of the β4 subunit, particularly its interaction with various toxins, and compare this pharmacological approach with established biochemical and molecular biology techniques. Detailed experimental protocols, quantitative data, and visual workflows are provided to aid in experimental design and data interpretation.
The Pharmacological Signature of β4: A Tale of Toxin Sensitivity
The co-assembly of the pore-forming α subunit of the BK channel with the β4 auxiliary subunit confers a unique pharmacological profile, most notably a marked decrease in sensitivity to several peptide toxins. This altered sensitivity provides a powerful tool for functionally identifying β4-containing channels.
This compound , a toxin isolated from the scorpion Centruroides noxius, is a key tool in this context. While it blocks the pore of the BK channel α subunit, its affinity is significantly reduced by the presence of the β4 subunit. This change in affinity, along with alterations in binding kinetics, serves as a reliable indicator of the β4 subunit's presence.
Beyond this compound, other toxins such as Charybdotoxin (ChTX) and Iberiotoxin (IbTX) also exhibit a dramatic reduction in their ability to block BK channels when the β4 subunit is present.[1][2] The extracellular loop of the β4 subunit is thought to sterically hinder the binding of these toxins to the channel's outer vestibule.[1]
Table 1: Quantitative Comparison of Toxin Affinity for BK Channels
| Toxin | BK Channel Composition | Dissociation Constant (KD) / IC50 | Fold Change with β4 | Reference |
| This compound | α subunit | 1.5 nM (KD) | ~67-fold increase | [3] |
| α + β4 subunit | 100 nM (KD) | [3] | ||
| Charybdotoxin (ChTX) | α subunit | Varies by condition | 250-1000-fold decrease in association rate | [1] |
| α + β4 subunit | Significantly increased IC50 | [1] | ||
| Iberiotoxin (IbTX) | α subunit | High affinity | Reduced binding | [1] |
| α + β4 subunit | Lower affinity | [1] |
Alternative Approaches: A Multi-faceted Identification Strategy
While pharmacological profiling with toxins is a powerful functional assay, a comprehensive approach often involves corroboration with biochemical and molecular biology techniques.
Western Blotting: This technique allows for the direct detection of the β4 protein. Using an antibody specific to the β4 subunit, researchers can probe protein lysates from cells or tissues of interest to confirm its expression. The presence of a band at the expected molecular weight for the β4 subunit provides strong evidence of its presence.
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method detects the messenger RNA (mRNA) encoding the β4 subunit (gene name: KCNMB4). By designing primers specific to the KCNMB4 gene, researchers can amplify and quantify its expression levels in a given sample. This technique is particularly useful for determining if the genetic blueprint for the β4 subunit is present and being transcribed.
Immunocytochemistry/Immunohistochemistry: These techniques utilize antibodies to visualize the subcellular localization of the β4 subunit within cells or tissues. This can provide valuable information about whether the β4 subunit is co-localized with the BK channel α subunit at the plasma membrane or in specific cellular compartments.
Table 2: Comparison of Methods to Identify the β4 Subunit
| Method | Principle | Advantages | Disadvantages |
| Pharmacology (this compound) | Functional blockade of BK channels with altered affinity in the presence of β4. | Provides functional confirmation of β4's influence on the channel. Can be performed on live cells. | Indirect method. Requires electrophysiology setup. |
| Western Blotting | Immunodetection of the β4 protein using a specific antibody. | Direct detection of the protein. Can provide information on protein size and relative abundance. | Requires specific and validated antibodies. Does not confirm functional association with the α subunit. |
| RT-PCR | Detection and quantification of KCNMB4 mRNA. | Highly sensitive. Can be used with very small amounts of starting material. | Only indicates gene expression, not the presence of functional protein. |
| Immunocytochemistry | In situ visualization of the β4 protein using a specific antibody. | Provides information on the subcellular localization of the protein. | Requires specific and validated antibodies. Resolution may not be sufficient to confirm direct interaction with the α subunit. |
Experimental Protocols
Electrophysiological Recording with this compound
Objective: To functionally confirm the presence of the β4 subunit by measuring the effect of this compound on BK channel currents.
Cell Preparation:
-
Transfect HEK293 cells with plasmids encoding the BK channel α subunit and, for the experimental group, the β4 subunit. A fluorescent reporter can be co-transfected to identify transfected cells.
-
Culture cells for 24-48 hours to allow for protein expression.
Electrophysiology:
-
Perform whole-cell or inside-out patch-clamp recordings from transfected cells.
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca²⁺ to elicit BK channel activity (e.g., 1-10 µM). Adjust pH to 7.2 with KOH.
-
External Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with KOH.
-
Elicit BK channel currents using a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV to a range of positive potentials).
-
Establish a stable baseline recording of BK channel currents.
-
Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 10 nM for α subunit alone, and a higher concentration, e.g., 100-300 nM, for α+β4).
-
Record the reduction in current amplitude in the presence of the toxin.
-
Wash out the toxin to observe the reversibility of the block.
Data Analysis:
-
Measure the peak current amplitude before and after this compound application.
-
Calculate the percentage of current inhibition. A significantly lower inhibition at a given this compound concentration in the α+β4 expressing cells compared to cells expressing only the α subunit indicates the presence of the β4 subunit.
-
To determine the KD, apply a range of this compound concentrations and fit the resulting concentration-response curve with a Hill equation.
Western Blotting for β4 Subunit Detection
Objective: To biochemically detect the presence of the β4 protein.
Protocol:
-
Protein Extraction: Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the BK channel β4 subunit overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
RT-PCR for KCNMB4 mRNA Detection
Objective: To detect the expression of the gene encoding the β4 subunit.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissue using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification:
-
Set up a PCR reaction containing the cDNA template, primers specific for the KCNMB4 gene, DNA polymerase, and dNTPs.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.
-
Perform PCR amplification using a thermal cycler.
-
-
Analysis:
-
For standard RT-PCR, visualize the PCR products on an agarose gel. The presence of a band of the expected size for KCNMB4 indicates its expression.
-
For quantitative real-time PCR (qRT-PCR), the amplification of the target gene is monitored in real-time, allowing for the quantification of mRNA levels relative to the control gene.
-
Visualizing the Workflow and Pathway
// Edges Depolarization -> Ca_entry [color="#34A853"]; Ca_entry -> Ca_increase [color="#34A853"]; Depolarization -> BK_channel [label="Activates", color="#34A853"]; Ca_increase -> BK_channel [label="Activates", color="#34A853"]; BK_channel -> K_efflux [color="#EA4335"]; K_efflux -> Hyperpolarization [color="#EA4335"]; K_efflux -> Repolarization [color="#EA4335"]; Hyperpolarization -> Reduced_Excitability; Repolarization -> Reduced_Excitability; } dot Figure 2. Simplified signaling pathway of a BK channel with a β4 subunit.
Conclusion
Confirming the presence of the β4 subunit on BK channels is a critical step in neuropharmacological research. While this compound provides a robust functional assay to identify β4-containing channels through their characteristic toxin resistance, a multi-pronged approach that includes biochemical and molecular biology techniques offers the most comprehensive and reliable confirmation. By understanding the principles and protocols outlined in this guide, researchers can confidently identify and characterize the role of the β4 subunit in their experimental systems, ultimately advancing our understanding of BK channel physiology and its implications in health and disease.
References
- 1. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits [frontiersin.org]
- 3. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Slotoxin and Martentoxin Efficacy on BK Channels
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of the efficacy of two potent scorpion-derived peptide toxins, Slotoxin and Martentoxin, as inhibitors of large-conductance Ca2+-activated potassium (BK) channels. This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes their mechanisms of action.
Quantitative Efficacy Comparison
The inhibitory potency of this compound and Martentoxin on BK channels varies significantly depending on the subunit composition of the channel. The following tables summarize the available quantitative data on their efficacy, presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Toxin | BK Channel Subunit Composition | Potency (IC50 / Kd) | Reference |
| This compound | α | 1.5 nM (Kd) | [1] |
| α + β1 | Irreversibly blocks | [2] | |
| α + β4 | Weakly and irreversibly blocks | [2] | |
| Martentoxin (Native) | α + β4 (neuronal) | ~78-80 nM (IC50) | [3][4] |
| α | Less sensitive | [3] | |
| Martentoxin (Recombinant) | α + β4 (neuronal) | 186 nM (IC50) | [2][4] |
Key Findings:
-
This compound is a highly potent inhibitor of homomeric BK channels composed solely of the pore-forming α-subunit.[1] Its efficacy is significantly reduced when the channel complex includes the auxiliary β4 subunit.[2]
-
Martentoxin , in contrast, demonstrates potent inhibition of heteromeric neuronal BK channels composed of both α and β4 subunits.[3][4] It is notably less effective against channels consisting of only the α-subunit.[3]
-
This differential activity makes this compound a valuable tool for distinguishing BK channels with and without the β4 subunit, while Martentoxin is a selective inhibitor for neuronal BK channels containing the β4 subunit.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology . This technique allows for the measurement of ion channel currents in living cells.
Whole-Cell Patch-Clamp Protocol for Toxin Application
-
Cell Preparation: HEK293T cells are cultured and transiently transfected with the cDNAs encoding the desired BK channel subunits (e.g., α-subunit alone or α-subunit co-expressed with the β4-subunit).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution: Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (e.g., 300 nM) to activate the BK channels. The pH is adjusted to 7.2 with KOH.
-
External (Bath) Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment.
-
The cell is held at a holding potential of -70 mV.
-
Currents are elicited by depolarizing voltage pulses (e.g., to +100 mV).
-
-
Toxin Application:
-
A stable baseline current is established.
-
This compound or Martentoxin is applied to the external solution at various concentrations.
-
The effect of the toxin on the BK channel current is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each toxin concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the toxin concentration.
-
The IC50 value, representing the concentration at which the toxin inhibits 50% of the channel activity, is determined by fitting the dose-response curve with the Hill equation.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Toxin Interaction with BK Channels
The following diagrams illustrate the proposed mechanisms of action for this compound and Martentoxin on BK channels.
Experimental Workflow: Whole-Cell Patch-Clamp
References
- 1. Frontiers | Current understanding of iberiotoxin-resistant BK channels in the nervous system [frontiersin.org]
- 2. Recombinant expression and functional characterization of martentoxin: a selective inhibitor for BK channel (α + β4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Martentoxin on Neuronal BK Channel Subtype (α+β4): Implications for a Novel Interaction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Slotoxin
For researchers, scientists, and drug development professionals working with Slotoxin, a peptide toxin derived from scorpion venom, ensuring safe handling and disposal is paramount to laboratory safety.[1] Adherence to established protocols for the inactivation and disposal of this potent biological material is essential to mitigate risks of exposure and environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, encompassing both liquid and solid waste, as well as spill decontamination procedures.
Chemical Inactivation: The Primary Method for this compound Disposal
The recommended primary method for the disposal of this compound is through chemical inactivation. This process involves the use of chemical agents to denature and degrade the peptide structure, rendering it biologically inactive. The following table summarizes effective chemical inactivation agents for peptide toxins, which can be applied to the disposal of this compound.
| Inactivation Method | Agent | Concentration | Contact Time | Efficacy | Reference(s) |
| Chemical Oxidation | Sodium Hypochlorite (Bleach) | 1% - 6% (v/v) | ≥ 30 minutes | Highly effective at denaturing and digesting peptide toxins. | [1][2][3][4][5] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | ≥ 0.25 N | ≥ 30 minutes | Effective in breaking peptide bonds. Can be used in combination with sodium hypochlorite. | [2] |
| Enzymatic Digestion | Enzymatic Detergent (e.g., Contrex™ EZ) | 1% (m/v) | ≥ 60 minutes | A milder alternative that results in partial peptide digestion. Suitable for surface decontamination. | [1][3][4][5] |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 6 M | Not specified | Effective at denaturing peptides but is highly hazardous and not practical for routine disposal. | [1] |
Note: Autoclaving is a common sterilization method for biological waste; however, its effectiveness for inactivating low molecular weight toxins like peptides is not guaranteed and is therefore not recommended as the sole method of disposal for this compound.[6]
Experimental Protocols for this compound Disposal
The following protocols provide detailed methodologies for the inactivation and disposal of this compound in various forms.
Protocol 1: Disposal of Liquid this compound Waste
This protocol is intended for the disposal of aqueous solutions containing this compound, such as experimental buffers and cell culture media.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Sodium hypochlorite solution (household bleach, typically 5.25-6% sodium hypochlorite).
-
Sodium hydroxide (NaOH) solution (10 N).
-
Chemical fume hood.
-
Appropriate waste container.
Procedure:
-
Work in a designated area: All steps should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare the inactivation solution: For each 9 parts of liquid this compound waste, prepare 1 part of a freshly made inactivation solution. This inactivation solution should be a mixture of sodium hypochlorite and sodium hydroxide. To achieve a final concentration of at least 1% sodium hypochlorite and 0.25 N NaOH, you can add 1 volume of household bleach and 0.25 volumes of 10 N NaOH to 8.75 volumes of the toxin waste.
-
Inactivate the toxin: Slowly add the inactivation solution to the liquid this compound waste. Stir gently to ensure thorough mixing.
-
Allow for sufficient contact time: Let the mixture stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.
-
Neutralize and dispose: After the contact time, neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., hydrochloric acid) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
Protocol 2: Disposal of Solid this compound Waste
This protocol is for the disposal of solid waste contaminated with this compound, such as pipette tips, centrifuge tubes, and gloves.
Materials:
-
Appropriate PPE.
-
10% bleach solution (1 part household bleach to 9 parts water).
-
Autoclavable biohazard bags.
-
Sharps container for contaminated sharps.
Procedure:
-
Segregate waste: Separate contaminated sharps (needles, glass) from other solid waste.
-
Decontaminate non-sharp solid waste:
-
Place all non-sharp, contaminated solid waste into an autoclavable biohazard bag.
-
Add a sufficient volume of 10% bleach solution to saturate the waste.
-
Loosely tie the bag and let it stand for at least 30 minutes.
-
After decontamination, the bag can be autoclaved and then disposed of as regular laboratory waste, following institutional guidelines.
-
-
Decontaminate sharps:
-
Place all contaminated sharps directly into a designated sharps container.
-
Before sealing the container, add a 10% bleach solution to a level that covers the sharps.
-
Allow a contact time of at least 30 minutes.
-
Seal the sharps container and dispose of it as biohazardous waste according to institutional protocols.
-
Protocol 3: Spill Decontamination
This protocol outlines the steps for cleaning and decontaminating a spill of a this compound solution.
Materials:
-
Spill kit containing absorbent materials (e.g., paper towels, absorbent pads).
-
Appropriate PPE.
-
10% bleach solution.
-
Forceps for handling broken glass.
-
Biohazard bags.
Procedure:
-
Alert others and secure the area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don appropriate PPE.
-
Contain the spill: Cover the spill with absorbent material, starting from the outside and working inwards to prevent splashing.
-
Apply decontaminant: Gently pour a 10% bleach solution over the absorbent material, ensuring the entire spill area is saturated.
-
Allow contact time: Let the decontaminant sit for at least 30 minutes.
-
Clean up:
-
If there is broken glass, use forceps to pick up the pieces and place them in a sharps container.
-
Collect all absorbent materials and place them in a biohazard bag.
-
-
Wipe down the area: Wipe the spill area again with a fresh 10% bleach solution and then with water to rinse away any residual bleach.
-
Dispose of waste: Seal the biohazard bag and sharps container and dispose of them as biohazardous waste.
-
Remove PPE and wash hands: Remove and dispose of contaminated PPE in a biohazard bag and wash hands thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the procedure for spill decontamination.
Caption: Workflow for this compound Waste Disposal.
Caption: Procedure for this compound Spill Decontamination.
References
- 1. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t (Journal Article) | OSTI.GOV [osti.gov]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Handling Protocols for Slotoxin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Slotoxin is a peptide toxin derived from scorpion venom.[1] This document provides guidance on personal protective equipment (PPE) and handling procedures based on general best practices for working with venom-derived toxins.[2][3] As specific safety data for this compound is limited, a thorough risk assessment must be conducted for any planned experimental work.
Immediate Safety and Hazard Information
This compound is a neurotoxin that acts as a blocker of specific potassium channels.[1] Due to its mode of action, it should be handled with extreme caution. The primary routes of exposure are through skin contact, injection (e.g., needlestick injury), or inhalation of aerosols.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Needlestick or Injection: Wash the area with soap and water and seek immediate medical attention.
In all cases of exposure, it is critical to seek prompt medical evaluation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure when handling this compound.
Core PPE Requirements:
-
Gloves: Wear two pairs of nitrile gloves. Consider puncture-resistant gloves when there is a risk of sharps injury.[4][5]
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Eye Protection: Safety glasses with side shields or a full-face shield must be worn.[6]
-
Footwear: Fully enclosed shoes are required.[3]
Enhanced PPE for Higher Risk Procedures:
For procedures with a higher risk of aerosol generation or splashing, such as vortexing, sonicating, or opening pressurized containers, the following additional PPE is required:
-
Respirator: A properly fitted N95 or higher-level respirator.
-
Face Shield: A full-face shield to protect the eyes and face.[6]
Operational Plan for Handling this compound
1. Preparation and Pre-Work Checklist:
-
Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.
-
Verify that the safety shower and eyewash station are accessible and in working order.
-
Prepare a designated and clearly labeled work area.
-
Assemble all necessary materials and equipment before handling the toxin.
-
Ensure a spill kit is readily available.
2. Handling Procedures:
-
All work with this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation exposure.
-
Use tools such as forceps to handle vials and other contaminated items to minimize direct contact.
-
Avoid the use of sharps whenever possible. If sharps must be used, employ safe sharps practices, such as not recapping needles.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Decontaminate the area using a freshly prepared 10% bleach solution, allowing for a contact time of at least 30 minutes.
-
Wipe the area clean with fresh absorbent material.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
1. Liquid Waste:
-
Liquid waste containing this compound should be decontaminated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the drain with copious amounts of water.
2. Solid Waste:
-
All solid waste, including pipette tips, tubes, and contaminated PPE, should be placed in a designated, labeled hazardous waste container.
3. Sharps Waste:
-
All sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[2]
Quantitative Data Summary
Due to the limited publicly available safety data specific to this compound, a quantitative data table on exposure limits is not possible. The following table provides general guidance for decontamination.
| Decontaminant | Concentration | Contact Time | Application |
| Bleach (Sodium Hypochlorite) | 10% (v/v) | ≥ 30 minutes | Spills, liquid waste |
| Ethanol | 70% (v/v) | ≥ 10 minutes | Surface wipe-downs |
Experimental Protocols
As this document focuses on safety and handling, detailed experimental protocols for specific research applications of this compound are beyond its scope. All experimental work should be conducted under approved institutional protocols and with a thorough, experiment-specific risk assessment.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step spill response plan for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vumc.org [vumc.org]
- 3. policies.uq.edu.au [policies.uq.edu.au]
- 4. Premium Security Gloves - African Reptiles & Venom [africanreptiles-venom.co.za]
- 5. snakehandler.com.au [snakehandler.com.au]
- 6. PPE. Gaiters, Gloves and Glasses - African Snakebite Institute [africansnakebiteinstitute.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
